Methisazone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2-hydroxy-1-methylindol-3-yl)iminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUCVNWOZLIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046413, DTXSID10859687 | |
| Record name | Methisazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-68-5, 26153-15-1 | |
| Record name | Methisazone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metisazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methisazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methisazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methisazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metisazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHISAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of Methisazone: A Technical Whitepaper
Abstract
Methisazone (N-methylisatin-β-thiosemicarbazone), known commercially as Marboran, holds a significant place in the history of antiviral chemotherapy. As one of the first orally active antiviral agents to demonstrate clinical efficacy, it represented a pivotal step in the fight against viral diseases. Developed in the 1960s, its primary application was the prophylaxis of smallpox, the devastating infectious disease caused by the variola virus. This technical guide provides an in-depth review of the discovery, mechanism of action, preclinical and clinical development, and eventual decline of this compound, aimed at researchers, scientists, and drug development professionals.
Discovery and Synthesis
The journey to this compound began with systematic investigations into the antiviral properties of thiosemicarbazones, a class of compounds initially explored for their antibacterial effects.[1] In the 1950s, researchers like D.J. Bauer at the Wellcome Laboratories of Tropical Medicine played a crucial role in screening various derivatives for activity against poxviruses.[1][2] This work followed the observation that related compounds had activity against vaccinia virus in mice and fertile eggs.[1]
Through extensive structure-activity relationship (SAR) studies, isatin β-thiosemicarbazone was identified as a promising lead.[1] Further modification, specifically the methylation of the isatin nitrogen atom, led to the synthesis of 1-methylisatin-β-thiosemicarbazone, later named this compound.[1] This derivative demonstrated superior activity and was selected for clinical development.[1][2]
Chemical Synthesis
The synthesis of this compound is a straightforward acid-catalyzed condensation reaction. N-methylisatin is reacted with thiosemicarbazide, resulting in the formation of the corresponding thiosemicarbazone.[3]
References
An In-depth Technical Guide on the Chemical Structure and Synthesis of Methisazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methisazone, also known as Metisazone, is a thiosemicarbazone antiviral agent historically significant for its activity against poxviruses, including the variola virus that causes smallpox. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of key quantitative data. Additionally, the known mechanism of its antiviral action is discussed, providing a basis for further research and development in the field of antiviral therapeutics.
Chemical Structure and Identification
This compound is chemically designated as (Z)-2-(1-methyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide.[1] Its structure features a substituted indole ring system, specifically N-methylisatin, linked to a thiosemicarbazone moiety.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (Z)-2-(1-methyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide[1] |
| Synonyms | Metisazone, Marboran, Compound 33T57 |
| CAS Number | 1910-68-5 |
| Molecular Formula | C₁₀H₁₀N₄OS[2] |
| Molecular Weight | 234.28 g/mol [2] |
Synthesis of this compound
The primary synthesis of this compound involves the acid-catalyzed condensation reaction between N-methylisatin and thiosemicarbazide.[2] This reaction is a classic example of the formation of a thiosemicarbazone from a ketone.
Synthesis of Precursors
2.1.1. N-Methylisatin
N-methylisatin can be synthesized through various methods, including the methylation of isatin.
-
Experimental Protocol: A common method involves the reaction of isatin with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Table 2: Physicochemical Data of N-Methylisatin
| Property | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Melting Point | 130-133 °C |
| Appearance | Orange crystalline powder |
2.1.2. Thiosemicarbazide
Thiosemicarbazide is commercially available but can also be synthesized.
-
Experimental Protocol: One synthetic route involves the reaction of hydrazine with ammonium thiocyanate.
Table 3: Physicochemical Data of Thiosemicarbazide
| Property | Value |
| Molecular Formula | CH₅N₃S |
| Molecular Weight | 91.13 g/mol |
| Melting Point | 180-182 °C |
| Appearance | White crystalline solid |
Final Synthesis of this compound
The final step is the condensation of the two precursors.
-
Experimental Protocol: Equimolar quantities of N-methylisatin and thiosemicarbazide are dissolved in warm ethanol. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for approximately 4 hours. Upon cooling, the product precipitates and can be collected by filtration.[3]
Table 4: Quantitative Data for this compound Synthesis
| Parameter | Value |
| Reactants | N-methylisatin, Thiosemicarbazide |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Time | 4 hours (reflux) |
| Melting Point | 245 °C[3] |
| Appearance | Brown colored compound[3] |
Characterization Data
Table 5: Expected Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, the N-methyl protons, and the protons of the thiosemicarbazone moiety (NH and NH₂ groups). |
| ¹³C NMR | Resonances for the carbonyl and C=N carbons, the aromatic carbons of the indole ring, the N-methyl carbon, and the carbon of the thiourea group. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), C=N stretching (imine), and C=S stretching (thione). |
Mechanism of Antiviral Action
This compound's antiviral activity, particularly against poxviruses, is attributed to its ability to inhibit viral mRNA and protein synthesis.[2][4] This disruption of the viral replication cycle prevents the formation of mature, infectious virions. The precise molecular targets and the exact signaling pathway are not fully elucidated but the primary effect is on the late stages of viral replication.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression from its precursors.
Caption: Workflow for the synthesis of this compound from its precursors.
Antiviral Mechanism of Action Pathway
The general mechanism of action of this compound against poxviruses can be visualized as an interruption of the viral replication cycle.
Caption: Inhibition of poxvirus replication by this compound.
References
Methisazone's Role in Inhibiting Viral mRNA and Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methisazone (N-methylisatin-β-thiosemicarbazone) is an antiviral compound belonging to the thiosemicarbazone class of drugs. Historically, it was one of the first synthetic antiviral agents to show prophylactic activity against smallpox and was used in the treatment of complications arising from vaccinia virus vaccination.[1][2] While its clinical use has been superseded by newer antiviral therapies, the study of its mechanism of action provides valuable insights into poxvirus replication and serves as a case study for the development of antivirals targeting viral transcription and translation. This technical guide provides an in-depth analysis of this compound's role in the inhibition of viral mRNA and protein synthesis, with a focus on its effects on poxviruses.
Core Mechanism of Action
This compound's primary antiviral activity against poxviruses, such as vaccinia virus, is the disruption of a late stage in the viral replication cycle.[3] The core of its mechanism revolves around the inhibition of viral mRNA and protein synthesis, leading to a failure in the formation of mature, infectious virions.[4]
Selective Inhibition of Late Viral Protein Synthesis
Experimental evidence has demonstrated that this compound and its close analog, Isatin-beta-thiosemicarbazone (IBT), do not cause a general, non-specific shutdown of protein synthesis. Instead, they exhibit a selective and temporal effect on the synthesis of viral proteins.[5]
-
Early Events Unaffected: In vaccinia virus-infected cells, the early phase of infection, which includes the synthesis of early viral proteins and viral DNA replication, proceeds relatively normally in the presence of inhibitory concentrations of this compound.[6]
-
Premature Cessation of Late Synthesis: The key inhibitory effect occurs after the onset of late viral gene expression. While the synthesis of late viral polypeptides begins at the expected time, it is not sustained and undergoes a premature and rapid decline.[5][7] This indicates that this compound interferes with a process that is critical for the maintenance of late viral protein production.
The Putative Molecular Target: Viral RNA Polymerase
This targeted action on the viral RNA polymerase provides a molecular basis for the observed premature cessation of late protein synthesis. By interfering with the function of this essential enzyme, this compound likely disrupts the transcription of late viral genes, leading to a depletion of the mRNA templates required for the synthesis of late structural and enzymatic proteins.
Quantitative Data
| Compound | Virus Strain(s) | Assay Type | Endpoint Measured | IC50 / Effective Concentration | Reference(s) |
| This compound (N-methylisatin-β-thiosemicarbazone) | Japanese Encephalitis Virus (JEV), West Nile Virus (WNV) | Plaque Reduction Assay | 50% inhibition of plaques (IC50) | JEV: 16 µg/mL, WNV: 4 µg/mL | [8] |
| N-methylisatin-beta 4':4'-diethylthiosemicarbazone (M-IBDET) | Human Immunodeficiency Virus (HIV) | Plaque Forming Unit (PFU) Assay | 50% inhibition of virus yield (ED50) | 0.34 µM | [9] |
| N-allylisatin-beta-4':4'-diallylthiosemicarbazone (A-IBDAT) | Human Immunodeficiency Virus (HIV) | Plaque Forming Unit (PFU) Assay | 50% inhibition of virus yield (ED50) | 2.9 µM | [9] |
Experimental Protocols
The following sections detail the key experimental methodologies that have been and can be used to elucidate the mechanism of action of this compound.
Pulse-Chase Labeling of Viral Proteins
This technique is fundamental for studying the kinetics of viral protein synthesis and the specific temporal effects of an antiviral compound.
Objective: To determine the effect of this compound on the rate of synthesis of early and late viral proteins.
Methodology:
-
Cell Culture and Infection: HeLa cells are cultured to confluency and infected with vaccinia virus at a high multiplicity of infection (MOI) to ensure synchronous infection.
-
Drug Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at the desired concentration at the time of infection or at various time points post-infection. A control group of infected cells without the drug is run in parallel.
-
Starvation: At different time points post-infection (e.g., early and late stages), the cells are washed with methionine-free medium and incubated in this medium for 30-60 minutes to deplete the intracellular pool of methionine.
-
Pulse Labeling: The methionine-free medium is replaced with a medium containing a high specific activity radiolabeled amino acid, typically [³⁵S]methionine, for a short period (the "pulse"), usually 15-30 minutes. During this time, newly synthesized proteins will incorporate the radioactive label.
-
Chase: The radioactive medium is removed, and the cells are washed and incubated in a medium containing a high concentration of unlabeled methionine (the "chase"). This prevents further incorporation of the radiolabel into newly synthesized proteins.
-
Sample Collection: At various time points during the chase, aliquots of cells are collected.
-
Cell Lysis and Protein Analysis: The collected cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. The pattern of protein bands at different time points and in the presence or absence of this compound reveals the effect of the drug on the synthesis of specific viral proteins.
In Vitro Transcription-Translation Assays
These cell-free systems are crucial for determining whether an inhibitor targets the transcriptional or translational machinery directly.
Objective: To assess the direct effect of this compound on the transcription of viral genes and the translation of viral mRNA.
Methodology:
-
Preparation of Cell-Free Extracts:
-
Transcriptionally active extracts: Extracts containing viral DNA-dependent RNA polymerase and other necessary transcription factors are prepared from purified vaccinia virus cores.
-
Translationally active extracts: S30 extracts are prepared from uninfected HeLa cells or rabbit reticulocytes, which contain ribosomes, tRNAs, and initiation and elongation factors required for protein synthesis.
-
-
In Vitro Transcription:
-
A reaction mixture is prepared containing the transcriptionally active viral extract, a DNA template with a viral promoter (early or late), ribonucleoside triphosphates (ATP, GTP, CTP, and UTP, one of which is radiolabeled, e.g., [α-³²P]UTP), and a buffer system.
-
This compound is added to the experimental reactions at various concentrations.
-
The reactions are incubated at an optimal temperature to allow for RNA synthesis.
-
The newly synthesized radiolabeled RNA is purified and analyzed by gel electrophoresis and autoradiography to quantify the amount of transcript produced.
-
-
In Vitro Translation:
-
A reaction mixture is prepared containing the translationally active cell-free extract, purified viral mRNA (early or late), a mixture of amino acids including a radiolabeled one (e.g., [³⁵S]methionine), ATP, GTP, and a buffer system.
-
This compound is added to the experimental reactions at various concentrations.
-
The reactions are incubated to allow for protein synthesis.
-
The resulting radiolabeled proteins are analyzed by SDS-PAGE and autoradiography to determine the efficiency of translation.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow used to investigate it.
Caption: Proposed mechanism of this compound action on the vaccinia virus replication cycle.
Caption: Experimental workflow to elucidate this compound's mechanism of action.
Conclusion
This compound serves as a classic example of an antiviral agent that targets a specific temporal phase of the viral replication cycle. Its selective inhibition of late viral protein synthesis in poxviruses, likely through the targeting of the viral RNA polymerase, underscores the potential for developing antivirals that exploit the unique molecular machinery of viruses. While detailed quantitative data from the initial studies are not readily accessible, the qualitative findings and the experimental approaches used to derive them remain highly relevant for contemporary virology and drug discovery. Further investigation into the precise molecular interactions between this compound and the viral RNA polymerase could provide a more detailed understanding of its inhibitory mechanism and potentially inform the design of novel, broad-spectrum antiviral agents.
References
- 1. Synthesis and Biological Evaluation of Novel (thio)semicarbazone-Based Benzimidazoles as Antiviral Agents against Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biozentrum.uni-wuerzburg.de [biozentrum.uni-wuerzburg.de]
- 4. researchgate.net [researchgate.net]
- 5. Isatin-beta-thiosemicarbazone causes premature cessation of vaccinia virus-induced late post-replicative polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of vaccinia virus multiplication by isatin-beta-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isatin-beta-Thiosemicarbazone Causes Premature Cessation of Vaccinia Virus-Induced Late Post-Replicative Polypeptide Synthesis | Scilit [scilit.com]
- 8. N-methylisatin-beta-thiosemicarbazone derivative (SCH 16) is an inhibitor of Japanese encephalitis virus infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of human immunodeficiency virus by N-methylisatin-beta 4':4'-diethylthiosemicarbazone and N-allylisatin-beta-4':4'-diallythiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical Use of Methisazone in Smallpox Prophylaxis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methisazone, an antiviral compound of the thiosemicarbazone class, was a focal point of clinical research in the 1960s for the prophylaxis of smallpox. Administered orally to contacts of active smallpox cases, it demonstrated a notable reduction in the incidence of the disease, particularly in individuals who had not been previously vaccinated. Its mechanism of action involves the inhibition of viral mRNA and protein synthesis, thereby halting the replication of poxviruses. Despite its promising efficacy, the global success of the smallpox eradication program through vaccination led to a decline in its use. This document provides a comprehensive technical overview of the historical data, experimental protocols, and mechanism of action of this compound in the context of smallpox prophylaxis.
Mechanism of Action
This compound, with the chemical name 1-methylisatin 3-thiosemicarbazone, exerts its antiviral effect by interfering with the replication cycle of poxviruses. The primary mechanism is the inhibition of the synthesis of viral messenger RNA (mRNA) and proteins.[1] This disruption of viral protein synthesis is crucial as it prevents the formation of structural components necessary for the assembly of new, infectious virus particles. While the precise molecular target has not been definitively elucidated, it is understood to act at a late stage of the viral replication cycle.
Caption: this compound's inhibitory effect on the late stages of the poxvirus replication cycle.
Clinical Prophylaxis Trials: Quantitative Data Summary
Extensive field trials were conducted in the 1960s to ascertain the efficacy of this compound as a prophylactic agent for individuals in close contact with smallpox patients. The most significant of these were held in Madras, India, and West Pakistan.
Table 1: Prophylactic Efficacy of this compound in Smallpox Contacts (Madras, 1963)
| Treatment Group | Number of Contacts | Number of Smallpox Cases | Case Rate (%) | Deaths |
| This compound | 2,610 | 18 | 0.69 | 4 |
| Untreated | 2,710 | 113 | 4.17 | 21 |
| Data from a trial conducted in Madras, India, demonstrated a significant reduction in smallpox incidence among contacts treated with this compound.[2] |
Table 2: Prophylactic Efficacy of this compound in Smallpox Contacts (West Pakistan, 1964-1970)
| Treatment Group | Number of Contacts | Number of Smallpox Cases | Attack Rate (%) |
| This compound | 262 | 7 | 2.7 |
| Placebo | 260 | 13 | 5.0 |
| Results from three field trials in West Pakistan. The difference in overall attack rates was not statistically significant, but a protective trend was observed.[3] |
Table 3: Efficacy of this compound in Unvaccinated Smallpox Contacts (West Pakistan, 1964-1970)
| Treatment Group | Number of Contacts | Number of Smallpox Cases | Attack Rate (%) |
| This compound | 18 | 4 | 22.2 |
| Placebo | 22 | 10 | 45.5 |
| In the sub-group of unvaccinated contacts from the West Pakistan trials, this compound showed a more pronounced protective effect.[3] |
Experimental Protocols
The clinical trials for this compound prophylaxis followed a general methodology of identifying, enrolling, and treating close contacts of confirmed smallpox cases.
Key Methodological Components:
-
Subject Recruitment: Participants were typically household members or other individuals who had been in close proximity to a person with a confirmed smallpox diagnosis.
-
Study Design: The trials were designed as controlled studies, with some employing a placebo for comparison.[3] The Madras trial was a large-scale field study with a concurrent untreated control group.[2]
-
Dosage and Administration: this compound was administered orally. The dosage regimens varied between studies, with some employing a single large dose, while others used a multi-day course.[4] For example, adult dosages of 6g per day (3g in the morning and 3g in the evening) were recommended, with reduced doses for children.[4]
-
Follow-up: Contacts were monitored for a period of 14 to 16 days to observe for the development of smallpox symptoms.[2]
-
Endpoint Measurement: The primary endpoint was the incidence of clinical smallpox in the treated group compared to the control group.
Caption: A simplified workflow of the this compound smallpox prophylaxis clinical trials.
Adverse Effects
The primary side effects associated with this compound were gastrointestinal, specifically nausea and vomiting. The incidence of these adverse events was a notable consideration in its clinical use.
Decline in Use and Historical Significance
The interest and application of this compound for smallpox prophylaxis waned with the success of the World Health Organization's global smallpox eradication campaign. The effectiveness of vaccination as a long-term preventative measure ultimately rendered prophylactic chemotherapy for smallpox unnecessary. However, the research and clinical trials involving this compound were a landmark in the early days of antiviral therapy and provided a proof-of-concept for the chemical prophylaxis of a viral disease. This historical data remains valuable for contemporary antiviral research and preparedness against other orthopoxvirus threats.
References
- 1. youtube.com [youtube.com]
- 2. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with this compound of Complications following Smallpox Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Field trials of this compound as a prophylactic agent against smallpox - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocols for Methisazone Dose-Response Curve Determination in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Methisazone, also known as metisazone, is an antiviral compound belonging to the thiosemicarbazone class of drugs.[1][2] Historically, it has been recognized for its activity against poxviruses, including the variola virus that causes smallpox.[3][4] The primary mechanism of action for this compound involves the inhibition of viral mRNA and protein synthesis, which is essential for viral replication and the assembly of new virions.[1][2][5][6]
Determining the dose-response curve of an antiviral agent like this compound is a critical step in preclinical drug development. This process involves two key assays: a cytotoxicity assay to measure the drug's effect on host cell viability and an efficacy assay to measure its ability to inhibit viral replication. The data from these assays are used to calculate the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50), respectively.[7] The ratio of these values (CC50/IC50) yields the Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound.[7] An SI value of 10 or greater is generally considered indicative of promising in vitro activity.[7]
This document provides detailed protocols for determining the CC50 and IC50 of this compound in a cell culture setting using the MTT assay and the Plaque Reduction Assay.
Data Presentation
In Vitro Efficacy of this compound Against Vaccinia Virus Strains
The following table summarizes previously reported 50% effective concentration (EC50) values for this compound against various strains of the vaccinia virus. Note that EC50 and IC50 are often used interchangeably to denote the concentration required for 50% inhibition.
| Virus Strain | Cell Line | EC50 (µM) | Reference |
| Vaccinia virus (Copenhagen) | Not Specified | 3.3 | [5] |
| Vaccinia virus (WR) | Not Specified | 0.06 | [5] |
| Vaccinia virus (NYC) | Not Specified | 0.3 | [5] |
| Vaccinia virus (Elstree) | Not Specified | 0.5 | [5] |
| Vaccinia virus (IHD) | Not Specified | 0.12 | [5] |
Experimental Results Template
This table should be used to record experimental data for CC50, IC50, and the calculated Selectivity Index.
| Cell Line | Virus Strain | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| e.g., Vero | e.g., Vaccinia (WR) | |||
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) via MTT Assay
This protocol determines the concentration of this compound that reduces the viability of uninfected host cells by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8][9]
Materials and Reagents:
-
Appropriate host cell line (e.g., Vero, BSC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (wavelengths 570 nm and 690 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the 96-well plate with 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is a two-fold or three-fold dilution series starting from a high concentration (e.g., 100 µM). Include a "cells only" control (medium only) and a "solvent" control (highest concentration of DMSO used for dilutions).
-
Drug Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions or control medium.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.[9]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the CC50 value.
-
Protocol 2: Determination of 50% Inhibitory Concentration (IC50) via Plaque Reduction Assay
This protocol measures the concentration of this compound required to reduce the number of viral plaques by 50%. The plaque reduction neutralization test (PRNT) is considered the gold standard for measuring the inhibition of viral infectivity.[10][11]
Materials and Reagents:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Complete cell culture medium
-
This compound stock solution
-
Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% low-melting-point agarose or methylcellulose)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for cell fixation
Procedure:
-
Cell Seeding: Seed plates with a sufficient number of cells to achieve a confluent monolayer on the day of infection.
-
Drug and Virus Preparation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
-
Infection and Treatment:
-
Remove the growth medium from the confluent cell monolayers and wash once with sterile PBS.
-
In a separate tube, mix equal volumes of each this compound dilution with the diluted virus. Incubate this mixture for 1 hour at 37°C to allow the drug to interact with the virus.
-
Add 200-500 µL of the this compound-virus mixture to each corresponding well. Include a "virus only" control (no drug).
-
Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to allow for viral adsorption.
-
-
Overlay Application: After the adsorption period, aspirate the inoculum from the wells. Gently add 2-3 mL of the liquid overlay medium to each well. The overlay restricts the spread of the virus, ensuring that new infections are localized and form discrete plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2. The incubation time depends on the virus and can range from 2 to 10 days, or until visible plaques are formed.
-
Plaque Visualization:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the formalin.
-
Stain the cell monolayer by adding 1 mL of crystal violet solution to each well for 15-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Acquisition: Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control: % Plaque Reduction = 100 - [(Plaques_Treated / Plaques_Control) * 100]
-
Plot the percentage of plaque reduction against the log of the this compound concentration.
-
Use non-linear regression analysis to calculate the IC50 value.
-
Visualizations
Mechanism of Action
This compound acts by inhibiting the synthesis of viral mRNA and proteins, which prevents the formation of new, mature virus particles.[1][2][6]
Caption: this compound inhibits viral replication by blocking the synthesis of viral proteins.
Experimental Workflow
The following diagram outlines the general workflow for determining the dose-response curves for an antiviral compound like this compound.
Caption: Workflow for determining cytotoxicity (CC50) and antiviral efficacy (IC50).
References
- 1. youtube.com [youtube.com]
- 2. Metisazone - Wikipedia [en.wikipedia.org]
- 3. bmj.com [bmj.com]
- 4. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Utilizing Methisazone in a Vaccinia Virus Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methisazone, a thiosemicarbazone antiviral compound, has historically been recognized for its activity against poxviruses, including the vaccinia virus. Its primary mechanism of action involves the inhibition of viral mRNA and protein synthesis, specifically targeting the late stages of the viral replication cycle.[1] This leads to a failure in the assembly of mature, infectious virus particles. The plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a given compound. This document provides detailed application notes and protocols for the use of this compound in a vaccinia virus plaque reduction assay.
Data Presentation
The antiviral activity of this compound against various strains of vaccinia virus has been quantified, primarily through the determination of the half-maximal effective concentration (EC50). The following table summarizes key quantitative data regarding the in vitro and in vivo efficacy of this compound.
| Parameter | Virus Strain | Cell Line/Animal Model | Value | Reference |
| EC50 | Vaccinia Virus (Copenhagen) | In vitro | 3.3 µM | |
| EC50 | Vaccinia Virus (WR) | In vitro | 0.06 µM | |
| EC50 | Vaccinia Virus (NYC) | In vitro | 0.3 µM | |
| EC50 | Vaccinia Virus (Elstree) | In vitro | 0.5 µM | |
| EC50 | Vaccinia Virus (IHD) | In vitro | 0.12 µM | |
| Viral Replication Reduction (Liver) | Vaccinia Virus | BALB/c mice | 100- to 10,000-fold reduction with 10 mg/kg Marboran (this compound) | [2] |
| Viral Replication Reduction (Spleen) | Vaccinia Virus | BALB/c mice | 100- to 10,000-fold reduction with 10 mg/kg Marboran (this compound) | [2] |
| Viral Replication Reduction (Kidney) | Vaccinia Virus | BALB/c mice | 100- to 10,000-fold reduction with 10 mg/kg Marboran (this compound) | [2] |
Experimental Protocols
Plaque Reduction Assay for Determining Antiviral Activity of this compound against Vaccinia Virus
This protocol details the methodology to assess the in vitro antiviral activity of this compound against the vaccinia virus by quantifying the reduction in plaque formation.
Materials:
-
Cells: BS-C-1 (ATCC® CCL-26™) or HeLa (ATCC® CCL-2™) cells[3][4]
-
Virus: Vaccinia virus (e.g., WR strain, ATCC® VR-1354™)
-
Compound: this compound (Marboran)
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
Overlay Medium: 2X MEM, 2% FBS, 1% Penicillin-Streptomycin, and 1% low-melting-point agarose.
-
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)
-
Dimethyl Sulfoxide (DMSO) for dissolving this compound
-
-
Equipment:
-
6-well or 12-well cell culture plates
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Biosafety cabinet
-
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed BS-C-1 or HeLa cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium to achieve the desired final concentrations for the assay. A common starting point for dose-response analysis is a high concentration of 100 µM, followed by serial dilutions. Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution).
-
-
Virus Dilution:
-
Thaw the vaccinia virus stock and prepare serial 10-fold dilutions in infection medium. The optimal dilution should produce 50-100 plaques per well in the virus control wells.
-
-
Infection and Treatment:
-
When the cell monolayer is confluent, aspirate the growth medium from the wells.
-
Wash the monolayer once with PBS.
-
In separate tubes, mix equal volumes of the diluted virus with each of the diluted this compound concentrations (and the vehicle control). Also, prepare a virus-only control (mixed with infection medium) and a cell-only control (infection medium only).
-
Incubate the virus-compound mixtures at 37°C for 1 hour.
-
Add 200 µL of the respective virus-compound mixture to each well in duplicate or triplicate.
-
Incubate the plates at 37°C for 1-2 hours, gently rocking every 15-20 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.
-
-
Agarose Overlay:
-
After the adsorption period, aspirate the inoculum from the wells.
-
Gently overlay each well with 2 mL of pre-warmed (42°C) overlay medium containing the corresponding concentration of this compound (or vehicle control).
-
Allow the agarose to solidify at room temperature in the biosafety cabinet.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well for at least 30 minutes.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control using the following formula:
-
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
-
Plot the percentage of plaque reduction against the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Experimental Workflow for Vaccinia Virus Plaque Reduction Assay with this compound
References
- 1. This compound in Progressive Vaccinia | Scilit [scilit.com]
- 2. In vitro and in vivo evaluation of isatin-beta-thiosemicarbazone and marboran against vaccinia and cowpox virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Intraperitoneal Administration of Methisazone in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of Methisazone (Metisazone) in mice, a critical procedure for in vivo studies evaluating its antiviral efficacy, particularly against poxviruses.
Introduction
This compound (N-methylisatin-β-thiosemicarbazone) is an antiviral compound that has demonstrated activity against various poxviruses. Its primary mechanism of action is the inhibition of viral mRNA and protein synthesis, thereby disrupting the viral replication cycle. Intraperitoneal injection is a common route for administering therapeutic agents in preclinical murine models, allowing for systemic distribution. Due to this compound's poor solubility in aqueous solutions, careful consideration of the formulation and administration protocol is essential for achieving reliable and reproducible experimental outcomes.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and toxicity of intraperitoneally administered this compound in mice.
Table 1: Antiviral Efficacy of Intraperitoneal this compound against Poxviruses in Mice
| Virus Challenge | Mouse Strain | This compound Dosage (mg/kg/day) | Dosing Regimen | Efficacy Outcome |
| Vaccinia Virus | Not Specified | 3, 10, and 30 | Once daily for 5 days, starting 24, 48, or 72 hours post-infection | Effective in increasing survival[1] |
| Cowpox Virus | Not Specified | 3, 10, and 30 | Once daily for 5 days, starting 24, 48, or 72 hours post-infection | No efficacy observed[1] |
Table 2: Acute Toxicity of Intraperitoneal this compound in Mice
| Parameter | Value | Mouse Strain |
| LD50 | Data not available in the searched literature | Not Specified |
Note: While specific LD50 data for intraperitoneal administration of this compound in mice was not identified in the provided search results, it is crucial to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific mouse strain used for any new study.
Experimental Protocols
Materials
-
This compound (powder)
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile saline, or other suitable suspending agent)
-
Sterile saline (0.9% sodium chloride)
-
Sterile 1 mL syringes with Luer-lock tip
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Analytical balance
-
Spatula
-
Weighing paper
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Suspension for Intraperitoneal Injection
Note: this compound is poorly soluble in water. Therefore, it is typically administered as a suspension. The following is a general protocol that should be optimized for your specific experimental needs.
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 10 mg/kg) and the number and weight of the mice to be treated, calculate the total amount of this compound powder needed.
-
Prepare the vehicle: Prepare a sterile 0.5% (w/v) solution of low-viscosity CMC in saline. Other suspending agents may be used but should be validated.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the suspension:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small volume of the vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion and reduce particle size. Caution: Avoid excessive sonication, which can generate heat and potentially degrade the compound.
-
-
Final Concentration: The final concentration of the suspension should be calculated to ensure the desired dose is administered in a suitable injection volume (typically 0.1-0.2 mL for an adult mouse).
Intraperitoneal Injection Procedure in Mice
-
Animal Handling and Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be achieved by scruffing the neck and securing the tail.
-
Ensure the mouse is calm to minimize stress and the risk of injury.
-
-
Site of Injection:
-
The preferred injection site is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other internal organs.
-
-
Injection Technique:
-
Swab the injection site with 70% ethanol.
-
Use a new sterile syringe and needle for each animal.
-
Gently agitate the this compound suspension immediately before drawing it into the syringe to ensure a uniform dose.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the full volume of the suspension.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or changes in behavior, for a short period after the injection.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the in vivo efficacy of intraperitoneally administered this compound in a mouse model of poxvirus infection.
Proposed Signaling Pathway of this compound in Poxvirus Inhibition
Caption: Proposed mechanism of action of this compound, which inhibits poxvirus replication by targeting late gene transcription and subsequent late protein synthesis.
References
Application Notes and Protocols for Methisazone in Monkeypox Virus Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methisazone (N-methylisatin β-thiosemicarbazone) is an antiviral compound that has demonstrated inhibitory activity against a range of poxviruses, including the monkeypox virus.[1][2] Its mechanism of action involves the inhibition of viral mRNA and protein synthesis, thereby preventing the replication and maturation of the virus.[3][4] These application notes provide a summary of the in vitro efficacy of this compound against the monkeypox virus and detailed protocols for its study in cell culture, based on historical research.
Quantitative Data Summary
The in vitro antiviral activity of this compound against monkeypox virus has been quantified through plaque reduction assays. The following table summarizes the reported efficacy of this compound in suppressing monkeypox virus plaque formation in CV-1 cells.
| Compound | Virus Strain | Cell Line | Assay Type | Concentration (µg/mL) | % Plaque Suppression | Reference |
| This compound | Monkeypox Virus | CV-1 | Plaque Reduction | 50 | ~50% | [5] |
| This compound | Monkeypox Virus | CV-1 | Plaque Reduction | 100 | ~70% | [5] |
Note: Higher concentrations of this compound were noted to have a toxic effect on the CV-1 cells.[5]
Experimental Protocols
The following protocols are based on methodologies described in foundational studies of this compound's effect on monkeypox virus in cell culture.[5] Researchers should adapt these protocols to modern laboratory standards and equipment.
Plaque Reduction Assay for Antiviral Activity
This assay is designed to determine the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Monkeypox virus stock of known titer (Plaque Forming Units/mL)
-
CV-1 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
Trypsin-EDTA
-
Agarose or other overlay medium
-
Neutral Red or Crystal Violet stain
-
6-well or 12-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed CV-1 cells into 6-well or 12-well plates at a density that will result in a confluent monolayer within 24-48 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in a cell culture medium. A range of concentrations from 10 µg/mL to 200 µg/mL is a suggested starting point based on historical data.[5]
-
Virus Inoculation: Once the cell monolayer is confluent, remove the growth medium. Infect the cells with a dilution of monkeypox virus that will produce approximately 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.
-
Drug Application: After the incubation period, remove the virus inoculum and wash the cells gently with PBS. Add the prepared dilutions of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: After a 1-hour drug absorption period, remove the drug-containing medium and overlay the cells with a medium containing the respective drug concentration and a solidifying agent like agarose.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 3-5 days for monkeypox virus).
-
Staining and Plaque Counting: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain with Neutral Red or Crystal Violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
Cytotoxicity Assay
This assay is crucial to determine the concentration of this compound that is toxic to the host cells, allowing for the determination of a therapeutic index.
Materials:
-
CV-1 cells (or other susceptible cell line)
-
Cell culture medium
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed CV-1 cells into a 96-well plate at an appropriate density.
-
Drug Application: The following day, add serial dilutions of this compound to the wells. Include a cell control with no drug.
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay.
-
Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.
Visualizations
Mechanism of Action of this compound
Caption: this compound's proposed mechanism of action against poxviruses.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for determining the antiviral activity of this compound.
References
Application Notes and Protocols for High-Throughput Screening of Methisazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Methisazone derivatives to identify novel antiviral agents. This compound, a thiosemicarbazone derivative, has historically shown activity against poxviruses by inhibiting viral mRNA and protein synthesis.[1][2] High-throughput screening of its derivatives offers a promising strategy for the discovery of new broad-spectrum antiviral compounds.
Introduction to High-Throughput Screening for Antiviral Drug Discovery
High-throughput screening enables the rapid testing of large chemical libraries to identify compounds that modulate a specific biological pathway or target. In the context of antiviral drug discovery, HTS assays are designed to detect the inhibition of viral replication or the activity of essential viral enzymes.[3][4][5] Both cell-based and biochemical assays are widely employed. Cell-based assays monitor the effect of compounds on viral replication within a host cell, providing insights into a compound's efficacy in a biological context, including its membrane permeability and cytotoxicity.[6] Biochemical assays, on the other hand, focus on the interaction of compounds with specific, isolated viral or host proteins.
Signaling Pathway of this compound and its Derivatives
This compound and its derivatives are known to act as inhibitors of viral replication, primarily targeting poxviruses. The mechanism of action involves the inhibition of viral mRNA and protein synthesis.[1][2] This disruption of the viral life cycle prevents the formation of new viral particles. Resistance to this compound has been mapped to the viral RNA polymerase, suggesting this enzyme is a key target.[7][8]
Caption: Mechanism of action of this compound derivatives.
High-Throughput Screening Workflow
A typical HTS workflow for identifying antiviral this compound derivatives involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.
Caption: A generalized workflow for HTS of this compound derivatives.
Experimental Protocols
Cell-Based High-Throughput Screening Protocol for Poxvirus Inhibitors
This protocol is adapted from established methods for screening antiviral compounds against vaccinia virus and can be applied to other poxviruses.[6]
Objective: To identify this compound derivatives that inhibit virus-induced cytopathic effect (CPE) in a cell-based assay.
Materials:
-
Host cell line susceptible to the target poxvirus (e.g., BS-C-1, Vero cells).
-
Target poxvirus (e.g., Vaccinia virus, Cowpox virus).
-
Cell culture medium (e.g., EMEM with 2.5% FBS).
-
Library of this compound derivatives dissolved in DMSO.
-
Positive control (e.g., Cidofovir).
-
Negative control (DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
384-well clear-bottom white plates.
-
Automated liquid handling systems.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend host cells in a cell culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a master plate of this compound derivatives at the desired screening concentration (e.g., 10 µM) in a cell culture medium.
-
Transfer a small volume (e.g., 25 nL) of the compound solutions from the master plate to the cell plates using an acoustic liquid handler. Also, add positive and negative controls to designated wells.
-
-
Virus Infection:
-
Dilute the poxvirus stock in a cell culture medium to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01).
-
Add 25 µL of the diluted virus to each well, except for the mock-infected control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Quantification of CPE Inhibition:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of CPE inhibition is calculated using the following formula: % Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] x 100
-
Compounds showing a predefined level of inhibition (e.g., >50%) are considered primary hits.
-
Dose-Response and Cytotoxicity Assays
Objective: To determine the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of the primary hits.[9][10]
Procedure:
-
IC50 Determination:
-
Perform the cell-based assay as described above, but with a serial dilution of the hit compounds (e.g., 8-point, 3-fold dilutions).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
-
CC50 Determination:
-
Seed cells as in the primary screen.
-
Add serial dilutions of the hit compounds to the cells.
-
Incubate for the same duration as the primary assay but without adding the virus.
-
Measure cell viability using the CellTiter-Glo® assay.
-
Plot the percentage of cell viability against the compound concentration and calculate the CC50 value.
-
-
Selectivity Index (SI) Calculation:
-
The selectivity index is a measure of the compound's therapeutic window and is calculated as: SI = CC50 / IC50
-
A higher SI value indicates a more promising compound.
-
Data Presentation
The quantitative data from the dose-response and cytotoxicity assays should be summarized in a clear and structured table for easy comparison of the antiviral activity and toxicity of the this compound derivatives.
Table 1: Antiviral Activity and Cytotoxicity of Isatin Derivatives against Hepatitis C Virus (HCV) and SARS-CoV [11]
| Compound ID | Target Virus | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Maximum Protection (%) against SARS-CoV |
| SPIII-5H | HCV | 17 | 42 | 2.47 | - |
| SPIII-Br | HCV | 19 | 42 | 2.21 | - |
| SPIII-5F | HCV | 6 | >42 | >7 | 45 |
| 5Cl-IS-AC | HCV | >50 | >50 | - | 0 |
Table 2: In Silico Docking Scores of this compound and its Metal-Derivatives against SARS-CoV-2 Proteins [12][13]
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| This compound | Spike Protein (6VYB) | -7.5 |
| Mn-Methisazone | Spike Protein (6VYB) | -8.3 |
| Zn-Methisazone | Spike Protein (6VYB) | -8.0 |
| Ca-Methisazone | Spike Protein (6VYB) | -8.0 |
| Fe-Methisazone | Spike Protein (6VYB) | -7.9 |
| Mg-Methisazone | Spike Protein (6VYB) | -7.9 |
Table 3: Antiviral Activity of Isatin-β-thiosemicarbazone Derivatives against HIV-1 [14]
| Compound ID | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Compound 6 | HIV-1 | 0.34 | >6.8 | >20 |
| Compound 7 | HIV-1 | 2.9 | >87 | >30 |
Note: The data presented in the tables are from studies on isatin and thiosemicarbazone derivatives, which are structurally related to this compound, and are provided as examples of how to present such data.
Conclusion
The protocols and application notes provided herein offer a robust framework for the high-throughput screening of this compound derivatives to identify novel antiviral candidates. By employing a systematic workflow of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify and characterize promising compounds for further development. The detailed experimental procedures and data presentation guidelines will aid in the standardized evaluation of these potential antiviral agents.
References
- 1. youtube.com [youtube.com]
- 2. Metisazone - Wikipedia [en.wikipedia.org]
- 3. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Vaccinia Virus Inhibitors and Cellular Functions Necessary for Efficient Viral Replication by Screening Bioactives and FDA-Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthopoxvirus targets for the development of new antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal-Bound this compound; Novel Drugs Targeting Prophylaxis and Treatment of SARS-CoV-2, a Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal-Bound this compound; Novel Drugs Targeting Prophylaxis and Treatment of SARS-CoV-2, a Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Simulation of Methisazone with Viral Proteins
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the in silico analysis of Methisazone's interaction with viral proteins through molecular docking simulations, supported by quantitative data and standardized protocols.
Introduction
This compound, a thiosemicarbazone antiviral agent, has historically been used against poxviruses.[1][2] Its mechanism of action is understood to involve the inhibition of viral protein synthesis and the interruption of viral assembly.[1][3] With the advent of computational drug repurposing, this compound has been investigated as a potential inhibitor for a range of viral proteins, most notably those of SARS-CoV-2.[4] Molecular docking is a key computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5] This document outlines the application of molecular docking to study the interaction between this compound and its derivatives with various viral protein targets.
Data Presentation: Quantitative Docking Results
The following table summarizes the binding energies and docking scores from molecular docking studies of this compound and its metal-bound complexes with SARS-CoV-2 proteins. Lower binding energy values indicate a more favorable interaction.
| Ligand | Viral Protein Target | PDB ID | Binding Energy (kcal/mol) / Dock Score | Reference |
| This compound | SARS-CoV-2 Enzyme | 5R7Z | -7.542 | [3][4][6] |
| This compound | SARS-CoV-2 Enzyme | 5R80 | -6.829 | [3][4][6] |
| This compound | SARS-CoV-2 Enzyme | 5R81 | -6.928 | [3][4][6] |
| Mn-Methisazone | Spike Protein | 6VYB | -8.3 | [3][6][7][8][9] |
| Zn-Methisazone | Spike Protein | 6VYB | -8.0 | [3][6][7][9] |
| Ca-Methisazone | Spike Protein | 6VYB | -8.0 | [3][6][7][9] |
| Fe-Methisazone | Spike Protein | 6VYB | -7.9 | [3][6][7][9] |
| Mg-Methisazone | Spike Protein | 6VYB | -7.9 | [3][6][7][9] |
| Metal-modified this compound | Papain-like Protease (PlPr) | - | Higher affinity than this compound | [3][7][8][9] |
| Metal-modified this compound | Main Protease (MPro) | - | Higher affinity than this compound | [3][7][8][9] |
Experimental Protocols
This section provides a detailed methodology for performing a molecular docking simulation of this compound with a viral protein target. This protocol is a generalized workflow based on common practices in computational drug design.
Protocol 1: Molecular Docking Simulation
1. Preparation of the Viral Protein Receptor:
-
1.1. Protein Acquisition: Download the 3D crystallographic structure of the target viral protein from the Protein Data Bank (PDB). For this example, we will use the SARS-CoV-2 spike protein (PDB ID: 6VYB).[6][7][8][9]
-
1.2. Protein Preparation:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera).
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).
-
2. Preparation of the Ligand (this compound):
-
2.1. Ligand Structure Acquisition: Obtain the 3D structure of this compound from a chemical database like PubChem or ZINC.
-
2.2. Ligand Preparation:
-
Load the ligand structure into the molecular modeling software.
-
Minimize the energy of the ligand using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Assign partial charges to the ligand atoms.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT).
-
3. Grid Box Generation:
-
3.1. Binding Site Identification: Identify the active site or binding pocket of the viral protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.
-
3.2. Grid Box Definition: Define a 3D grid box that encompasses the identified binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. Set the grid spacing to a standard value (e.g., 0.375 Å).
4. Molecular Docking Simulation:
-
4.1. Docking Algorithm Selection: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm is a commonly used and effective option available in AutoDock.
-
4.2. Setting Docking Parameters:
-
Set the number of genetic algorithm runs (e.g., 100).
-
Set the population size (e.g., 150).
-
Set the maximum number of energy evaluations (e.g., 2,500,000).
-
-
4.3. Execution: Run the molecular docking simulation. The software will generate multiple binding poses of the ligand within the protein's active site and calculate the corresponding binding energies.
5. Analysis of Docking Results:
-
5.1. Pose Selection: Analyze the generated docking poses. The pose with the lowest binding energy is typically considered the most favorable.
-
5.2. Interaction Analysis: Visualize the best docking pose to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the viral protein. This can be done using software like Discovery Studio Visualizer or PyMOL.
-
5.3. Data Recording: Record the binding energy, inhibition constant (Ki) if calculated, and the interacting residues.
Visualizations
Diagram 1: General Workflow for Molecular Docking
References
- 1. youtube.com [youtube.com]
- 2. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Bound this compound; Novel Drugs Targeting Prophylaxis and Treatment of SARS-CoV-2, a Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico studies on therapeutic agents for COVID-19: Drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metal-Bound this compound; Novel Drugs Targeting Prophylaxis and Treatment of SARS-CoV-2, a Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Impact of Methisazone on Viral Protein Synthesis: A Protocol for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against viral diseases, understanding the mechanisms of antiviral compounds is paramount. Methisazone, a thiosemicarbazone derivative with known antiviral activity against poxviruses, has historically been of interest. To facilitate further research into its mode of action, comprehensive application notes and detailed protocols for studying the effect of this compound on viral protein synthesis are now available for researchers, scientists, and drug development professionals. These resources provide a framework for investigating the nuanced effects of this compound on the viral life cycle.
This compound is understood to primarily target the translation of viral messenger RNA (mRNA), leading to an inhibition of viral protein synthesis.[1][2] This targeted action makes it a compelling subject for virological and drug development studies. The following protocols and application notes offer a structured approach to elucidating the specific effects of this compound on the synthesis of viral proteins, particularly those of poxviruses like Vaccinia virus.
Application Notes:
This compound's inhibitory action is predominantly observed during the late phase of viral replication. Studies on Isatin-β-thiosemicarbazone (IBT), a close analog of this compound, have shown that while early viral protein synthesis proceeds relatively unimpeded, the synthesis of late viral polypeptides is prematurely halted.[2] This suggests a targeted disruption of the mechanisms governing late-stage viral gene expression. Although both early and late viral proteins are formed, this compound appears to interfere with a crucial maturation step, preventing the proper assembly of viral particles.[3] This interference highlights the compound's potential to disrupt the viral life cycle at a post-translational or assembly stage, even if protein synthesis is not entirely abrogated.
Quantitative Data Summary:
While extensive research has qualitatively described the inhibitory effects of this compound and its analogs on viral protein synthesis, specific quantitative data on the dose-dependent inhibition of individual viral proteins is not extensively available in the public domain. The following table summarizes the known effects based on available literature.
| Viral Protein Class | Effect of this compound/IBT | Method of Observation | Reference |
| Early Viral Proteins | Synthesis proceeds normally | Polyacrylamide Gel Electrophoresis, Autoradiography | [2] |
| Late Viral Proteins | Premature cessation of synthesis | Polyacrylamide Gel Electrophoresis, Autoradiography | [2] |
| Viral Core Polypeptide Precursor | Processing not affected | Polyacrylamide Gel Electrophoresis | [3] |
Experimental Protocols:
To investigate the effect of this compound on viral protein synthesis, a combination of cell culture, virological, and molecular biology techniques is required.
Protocol 1: In Vitro Inhibition of Viral Protein Synthesis by this compound
Objective: To determine the effect of this compound on the synthesis of total viral proteins in a time- and dose-dependent manner.
Materials:
-
HeLa cells (or other susceptible cell line)
-
Vaccinia virus (e.g., WR strain)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[³⁵S]methionine-cysteine labeling mix
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Bicinchoninic acid (BCA) protein assay kit
-
SDS-PAGE gels and running buffer
-
Autoradiography film or phosphorimager
Procedure:
-
Cell Culture and Infection:
-
Plate HeLa cells in 6-well plates and grow to 90-95% confluency.
-
Infect cells with Vaccinia virus at a multiplicity of infection (MOI) of 10 in serum-free DMEM for 1 hour at 37°C.
-
After 1 hour, remove the inoculum and replace it with DMEM containing 2% FBS and varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).
-
-
Metabolic Labeling (Pulse-Chase):
-
At different time points post-infection (e.g., 2, 4, 6, 8 hours), starve the cells in methionine-free DMEM for 30 minutes.
-
"Pulse" the cells by adding [³⁵S]methionine-cysteine labeling mix to the medium and incubate for 30 minutes.
-
"Chase" by removing the labeling medium and adding complete DMEM with an excess of unlabeled methionine and cysteine.
-
-
Cell Lysis and Protein Quantification:
-
At the end of the chase period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Autoradiography:
-
Normalize the protein amounts for each sample and resolve them by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the newly synthesized proteins.
-
Protocol 2: Western Blot Analysis of Specific Viral Proteins
Objective: To quantify the effect of this compound on the expression levels of specific early and late viral proteins.
Materials:
-
Cell lysates from Protocol 1
-
Primary antibodies specific for early (e.g., E3L) and late (e.g., A27L) Vaccinia virus proteins
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting apparatus and membranes
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE as described in Protocol 1.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against specific viral proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Visualizations:
To aid in the conceptualization of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: A flowchart of the experimental procedure.
Caption: this compound's proposed mechanism of action.
These detailed protocols and visualizations provide a solid foundation for researchers to further explore the antiviral properties of this compound and to quantitatively assess its impact on viral protein synthesis. The elucidation of the precise molecular interactions between this compound and the viral translational machinery will be crucial for the development of novel antiviral strategies.
References
- 1. Inhibition of vaccinia virus late protein synthesis by isatin-beta-thiosemicarbazone: characterization and in vitro translation of viral mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isatin-beta-thiosemicarbazone causes premature cessation of vaccinia virus-induced late post-replicative polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Temporal Proteomic Analysis of Vaccinia Virus Infection Reveals Regulation of Histone Deacetylases by an Interferon Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Methisazone Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Methisazone in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro assays.[1][2] this compound is highly soluble in DMSO, with concentrations up to 100 mg/mL (426.84 mM) being achievable, sometimes requiring sonication to fully dissolve.[2]
Q2: What is the maximum permissible concentration of DMSO in my cell culture?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. As a general guideline, a final DMSO concentration of 0.1% is considered safe for most cell lines.[2][3] Some robust cell lines may tolerate up to 0.5% or even 1% DMSO, but it is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line and assay duration.[1][3]
Q3: My this compound precipitates when I add it to my cell culture medium. Why is this happening?
A3: Precipitation occurs because this compound is poorly soluble in aqueous solutions like cell culture media. When you dilute your concentrated DMSO stock solution into the medium, the drastic decrease in DMSO concentration causes the this compound to come out of solution.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in DMSO. | Insufficient sonication or heating. | Use an ultrasonic bath to aid dissolution.[2] Gentle warming (to no more than 37°C) can also be applied, but be cautious of potential compound degradation. |
| Stock solution appears cloudy or has visible particles. | Incomplete dissolution or presence of insoluble impurities. | Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to sterilize and remove any undissolved particles. |
| Precipitation occurs immediately upon adding the stock solution to the culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | 1. Reduce the final this compound concentration: If your experimental design allows, lower the final concentration of this compound in your assay. 2. Increase the final DMSO concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may help. Always validate the new DMSO concentration for toxicity. 3. Change the dilution method: Instead of adding the stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume. |
| Precipitation occurs over time in the incubator. | The compound is unstable in the culture medium at 37°C. The medium components may be interacting with this compound. | 1. Prepare fresh working solutions: Prepare the final working solution immediately before adding it to the cells. 2. Visually inspect plates: Regularly check your culture plates under a microscope for any signs of precipitation during the incubation period. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and the generally accepted final DMSO concentrations for in vitro cell culture experiments.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (426.84 mM) | [2] |
| Ethanol | ≥ 50 mg/mL | [1] |
| Water | < 1 mg/mL (practically insoluble) | [3] |
| Solvent in Final Assay Medium | Recommended Max. Concentration | Reference |
| DMSO | 0.1% - 0.5% (cell line dependent) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 234.28 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
0.22 µm DMSO-compatible syringe filter
Procedure:
-
Weigh out 23.43 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can be used if necessary.
-
Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step both sterilizes the solution and removes any potential micro-precipitates.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution of this compound for In Vitro Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Determine the desired final concentration of this compound and the maximum tolerable final concentration of DMSO for your cells. For this example, we will prepare a 100 µM working solution with a final DMSO concentration of 0.1%.
-
To achieve this, the stock solution needs to be diluted 1:1000 in the final culture volume.
-
It is recommended to perform a serial dilution. For example, first, prepare an intermediate dilution by adding 2 µL of the 100 mM stock to 198 µL of cell culture medium to get a 1 mM solution.
-
Gently vortex the intermediate dilution.
-
Then, add the required volume of the 1 mM intermediate solution to your final culture volume. For example, add 10 µL of the 1 mM solution to 990 µL of cell culture medium in a well of a 96-well plate to get a final concentration of 10 µM this compound and 0.1% DMSO.
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your experimental wells but no this compound.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Caption: Simplified diagram of this compound's inhibitory action on viral replication.
References
Troubleshooting inconsistent results in Methisazone antiviral assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Methisazone antiviral assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: this compound Compound Issues
Q1: My this compound solution appears to have precipitated. What should I do?
A1: this compound is soluble in DMSO.[1] If precipitation occurs, it may be due to improper storage or solvent concentration. Ensure the stock solution is stored correctly (see table below).[2] If precipitation is observed during the preparation of working solutions, gentle heating and/or sonication can help redissolve the compound.[2] It is highly recommended to prepare fresh working solutions for each experiment.[2]
Q2: How should I store my this compound stock solution to ensure its stability?
A2: The stability of your this compound stock solution is critical for reproducible results. For long-term storage (up to 6 months), it should be kept at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2] Avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: At what stage of the viral life cycle does this compound act?
A3: this compound inhibits the synthesis of viral mRNA and proteins, which is a crucial step for viral replication.[2][3][4][5][6] This action prevents the virus from producing the necessary components to create new copies of itself.[3] Its primary activity is against poxviruses.[2][5]
Category 2: Assay & Cell Culture Issues
Q4: I'm not seeing any plaques in my plaque reduction assay, even in the virus-only control wells. What's wrong?
A4: The absence of plaques typically points to an issue with the virus or the host cells. Consider the following:
-
Virus Viability: Ensure your virus stock is viable and has been stored correctly. Repeated freeze-thaw cycles can significantly reduce viral titer.[7]
-
Host Cell Susceptibility: Confirm that the cell line you are using is susceptible to infection by your specific virus.[7]
-
Cell Confluency: The cell monolayer must be confluent for proper plaque formation. If cells are overgrown or not dense enough, plaques may not form correctly.[8][9]
-
Inoculum Volume: Using too little virus inoculum can result in no infection. Verify your viral titer and the multiplicity of infection (MOI) used.[8]
Q5: The cell monolayer in my control wells (no drug) is detaching or looks unhealthy. Why is this happening?
A5: This issue, often called "monolayer sloughing," can invalidate an experiment. Potential causes include:
-
Overlay Temperature: If you are using an agarose or methylcellulose overlay, it may be too hot when added to the cells, causing them to die and detach.[10][11] Ensure the overlay is cooled to an appropriate temperature (e.g., 45°C) before adding it to the wells.[10]
-
Contamination: Bacterial or fungal contamination can quickly kill a cell monolayer.[8] Visually inspect your cultures and media for any signs of contamination.
-
Media/Reagent Issues: Ensure your culture medium, serum, and other reagents are not expired and have been stored correctly.
-
Pipetting Technique: Aggressive or careless pipetting can physically dislodge the cells from the plate surface.[11]
Q6: My results are highly variable between replicate wells and experiments. What are the common sources of variability?
A6: Variability is a significant challenge in antiviral assays.[12][13] Key factors include:
-
Inconsistent Technique: Minor differences in pipetting, incubation times, or cell seeding density can lead to large variations in results.[8]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can have altered susceptibility to viral infection.
-
Reagent Preparation: Ensure all reagents, including media and drug dilutions, are prepared consistently for each experiment.
-
Viral Titer Fluctuation: The titer of your virus stock can change over time. It is good practice to re-titer your virus stock periodically.
Q7: In my cytopathic effect (CPE) inhibition assay, I see cell death in the drug-treated, uninfected control wells. What does this mean?
A7: This indicates that your this compound concentration is likely causing cytotoxicity.[14] You must determine the non-toxic concentration range of this compound on your specific host cells before performing the antiviral assay. This is typically done by running a cytotoxicity assay in parallel, where uninfected cells are exposed to the same concentrations of the drug.[14] this compound has been shown to have suppressive effects on certain cell types, which could contribute to this observation.[15][16][17][18]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which can be used as a reference for experimental design.
| Parameter | Value | Virus Type(s) |
| In Vitro EC₅₀ | 0.06 µM - 3.3 µM | Vaccinia virus strains (WR, IHD, Copenhagen, etc.)[2] |
| Stock Solution Storage | -80°C for up to 6 months-20°C for up to 1 month | N/A |
| Solubility | Soluble in DMSO | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay wells is non-toxic to the cells (typically ≤0.5%).
-
If any precipitation occurs, the solution can be gently warmed or sonicated.[2]
-
Protocol 2: Standard Plaque Reduction Assay
-
Cell Seeding: Seed a susceptible host cell line into 6-well or 12-well plates at a density that will form a confluent monolayer overnight.[9]
-
Virus Preparation: Prepare serial 10-fold dilutions of your virus stock in serum-free culture medium.
-
Infection: Remove the growth medium from the cell monolayers. Infect the cells by adding a small volume of the virus dilutions.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells. Gently rock the plates every 15-20 minutes to ensure even distribution.[9]
-
Overlay Preparation: While the virus is adsorbing, prepare the overlay. This typically consists of 2X culture medium mixed 1:1 with a sterile solution of low-melting-point agarose or methylcellulose. Also, prepare overlays containing the various concentrations of this compound. Cool the overlay mixture to ~42-45°C in a water bath.
-
Treatment: Remove the virus inoculum from the wells. Gently add the prepared overlay (with or without this compound) to the corresponding wells.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C for 2-5 days, or until plaques are visible.
-
Staining and Visualization:
-
Fix the cells (e.g., with 10% formalin).
-
Carefully remove the agarose plugs.
-
Stain the cell monolayer with a solution like crystal violet, which stains living cells.[19]
-
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no drug) wells.
Visualizations
Caption: Troubleshooting workflow for inconsistent antiviral assay results.
Caption: Mechanism of action of this compound on the poxvirus life cycle.
Caption: Experimental workflow for a typical plaque reduction assay.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. Metisazone - Wikipedia [en.wikipedia.org]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Métisazone — Wikipédia [fr.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Factors Contributing to Variability of Quantitative Viral PCR Results in Proficiency Testing Samples: a Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. Suppression of immune and hemopoietic cellular responses by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of Immune and Hemopoietic Cellular Responses by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound and Other Drugs on Mouse Hemopoietic Colony Formation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of this compound and other drugs on mouse hemophoietic colony formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pblassaysci.com [pblassaysci.com]
Methisazone Aqueous Stability & Degradation: A Technical Resource
For researchers, scientists, and drug development professionals working with Methisazone, understanding its stability and degradation profile in aqueous solutions is critical for experimental success and data integrity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like many pharmaceutical compounds, this compound's chemical integrity can be compromised under conditions of extreme pH (both acidic and basic), elevated temperatures, and exposure to UV or ambient light.[3][4]
Q2: What is the expected solubility of this compound in aqueous solutions?
A2: this compound, like other thiosemicarbazones, is known to have poor aqueous solubility.[5] Researchers often encounter challenges with precipitation and self-aggregation, especially at higher concentrations.[6] The use of co-solvents or complexing agents may be necessary to achieve and maintain the desired concentration in aqueous media.
Q3: What are the likely degradation pathways for this compound in an aqueous environment?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its thiosemicarbazone structure, the primary degradation routes are likely to be:
-
Hydrolysis: The imine bond (C=N) in the thiosemicarbazone moiety is susceptible to hydrolysis, which would cleave the molecule into N-methylisatin and thiosemicarbazide. This process is often catalyzed by acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiosemicarbazone group is prone to oxidation, which can lead to the formation of sulfoxides or sulfones, particularly in the presence of oxidizing agents like hydrogen peroxide.[7][8]
Q4: How should I prepare and store my aqueous this compound stock solutions?
A4: Given the limited stability and solubility, it is recommended to prepare fresh aqueous solutions of this compound for each experiment whenever possible. If a stock solution must be prepared, it should be dissolved in a suitable co-solvent (e.g., DMSO) first, and then diluted into the aqueous buffer. For storage, it is advisable to keep the solutions at low temperatures (2-8°C or frozen), protected from light, and in tightly sealed containers to minimize evaporation and exposure to air.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Precipitation or cloudiness in the aqueous solution. | - Low aqueous solubility of this compound. - pH of the solution is near the pKa of this compound, reducing its solubility. - The concentration of this compound exceeds its solubility limit in the chosen buffer. | - Prepare a fresh solution at a lower concentration. - Adjust the pH of the buffer to a range where this compound is more soluble (requires experimental determination). - Consider using a co-solvent such as DMSO or ethanol (ensure compatibility with your experimental system). - Investigate the use of solubilizing agents like cyclodextrins.[6] |
| Loss of biological activity or inconsistent experimental results. | - Degradation of this compound due to improper storage (e.g., exposure to light, elevated temperature). - Hydrolysis or oxidation of the compound in the aqueous buffer over time. - Interaction with other components in the experimental medium. | - Prepare fresh solutions for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C and protect from light. - Perform a stability study in your specific experimental buffer to determine the time frame for reliable use (see Experimental Protocols section). - Analyze the purity of your this compound solution using HPLC before use. |
| Appearance of new peaks in HPLC analysis of the solution. | - Degradation of this compound into one or more breakdown products. - Presence of impurities in the starting material. - Interaction with buffer components or excipients. | - Characterize the new peaks using LC-MS to identify potential degradation products. - Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. - Ensure the purity of the initial this compound powder. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Buffers
This protocol outlines a general procedure to assess the stability of this compound in different aqueous buffer systems.
1. Materials:
- This compound powder
- HPLC-grade water
- HPLC-grade acetonitrile and methanol
- A range of buffers (e.g., phosphate, citrate, borate) at various pH values (e.g., 4, 7, 9)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- pH meter
- Incubators or water baths at controlled temperatures (e.g., 25°C, 40°C, 60°C)
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it to the final working concentration in the respective aqueous buffers.
- Incubation: Aliquot the this compound solutions into vials for each time point and pH/temperature condition. Store the vials at the designated temperatures, protected from light.
- Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
- HPLC Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method. The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent this compound peak from any potential degradation products.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
- Incubate at room temperature and an elevated temperature (e.g., 60°C).
- Analyze samples at various time points by HPLC.
2. Oxidative Degradation:
- Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Incubate at room temperature.
- Analyze samples at different time points by HPLC.
3. Thermal Degradation:
- Expose solid this compound powder and an aqueous solution to dry heat (e.g., 80°C).
- Analyze samples at various time points.
4. Photodegradation:
- Expose an aqueous solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
- Run a control sample in the dark.
- Analyze samples at different time points.
Data Presentation
The quantitative data from stability studies should be summarized in tables for clear comparison.
Table 1: Effect of pH on this compound Stability at 25°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 98.2 | 95.3 |
| 4 | 99.1 | 96.5 | 90.1 |
| 8 | 98.0 | 92.8 | 82.4 |
| 24 | 95.2 | 80.1 | 65.7 |
| 48 | 90.8 | 68.5 | 48.9 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 100.0 | 98.2 | 94.1 |
| 4 | 99.8 | 96.5 | 88.5 |
| 8 | 99.5 | 92.8 | 78.2 |
| 24 | 98.1 | 80.1 | 55.9 |
| 48 | 96.3 | 68.5 | 38.4 |
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity towards multidrug-resistant cells expressing P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.technion.ac.il [cris.technion.ac.il]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Cell line selection for reproducible Methisazone experiments
This guide provides researchers, scientists, and drug development professionals with essential information for conducting reproducible experiments with Methisazone, focusing on appropriate cell line selection, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for this compound experiments against poxviruses?
A1: The choice of cell line is critical and depends on the specific poxvirus being studied. This compound's activity is primarily against poxviruses, so the cell line must be permissive to viral replication. Historically and in recent studies, several cell lines have proven effective for poxvirus research.
-
For Vaccinia Virus (VACV):
-
BS-C-1 (African green monkey kidney): These cells exhibit strong cytopathic effects (CPE), making them ideal for plaque assays to determine viral titers.[1][2]
-
Vero (African green monkey kidney): A widely used and versatile cell line for general virus propagation and titration, including poxviruses like Monkeypox.[3]
-
HeLa (Human cervical cancer): Preferred for preparing high-titer stocks of vaccinia virus.[1][2]
-
CV-1 (African green monkey kidney): Suitable for both virus titration and transfection experiments.[2]
-
HuTK-143B (Human osteosarcoma): A thymidine kinase-negative cell line often used for experiments involving TK selection.[1]
-
-
For Monkeypox Virus (MPXV):
-
Vero E6: A clone of Vero cells that is particularly susceptible to a wide range of viruses and is commonly used for MPXV isolation and research.
-
LLC-MK2 (Rhesus monkey kidney): Has been used for antiviral screening against Monkeypox virus.[4]
-
HeLa: In addition to vaccinia, HeLa cells can be used to study the host response to Monkeypox virus infection.[5]
-
Q2: How does this compound's mechanism of action impact experimental design?
A2: this compound inhibits the synthesis of viral mRNA and proteins, which is a crucial step in the replication of poxviruses.[6][7] Evidence suggests it acts late in the viral life cycle, specifically disrupting the translation of late structural proteins necessary for the assembly of mature, infectious virions. This has several implications for experimental design:
-
Time-of-Addition Assays: To confirm this late-stage activity, you can perform time-of-addition experiments where this compound is added at different time points post-infection. The drug should show the highest efficacy when added before or during the late phase of viral gene expression.
-
Endpoint Assays: Assays should measure the production of infectious viral progeny (e.g., plaque assay, yield reduction assay) rather than just viral DNA replication or early gene expression, as these earlier stages may be unaffected by the drug.
Q3: What are the critical parameters for ensuring reproducibility in this compound assays?
A3: Reproducibility is key for any antiviral study. For this compound, consider the following:
-
Cell Health and Confluency: Always use healthy, low-passage cells. Cell confluency should be consistent across experiments (typically 90-100% for plaque assays) as it can affect viral spread and plaque formation.
-
Virus Titer: Use a well-characterized and titered virus stock. A consistent Multiplicity of Infection (MOI) is crucial for comparable results between experiments.
-
Compound Solubility: this compound is sparingly soluble in aqueous solutions. Prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).[8][9]
-
Controls: Include appropriate controls in every assay:
-
Cell Control (No Virus, No Drug): To assess cell viability.
-
Virus Control (Virus, No Drug): To measure maximum viral replication/CPE.
-
Vehicle Control (Virus, DMSO): To ensure the solvent (DMSO) does not affect viral replication or cell health.
-
Positive Control (Optional): A known anti-poxvirus drug (e.g., Cidofovir, Tecovirimat) can be used to validate the assay.
-
Quantitative Data Summary
For an antiviral compound to be considered a viable candidate, it must inhibit viral replication at a concentration that is not toxic to the host cells. This relationship is defined by the Selectivity Index (SI).
-
EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral replication.
-
CC50 (50% Cytotoxic Concentration): The concentration of this compound that kills 50% of the host cells.
-
Selectivity Index (SI): Calculated as CC50 / EC50 . A higher SI value (ideally >10) indicates a more promising safety and efficacy profile.
| Virus Strain | EC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) |
| VACV Copenhagen | 3.3 | Not Specified | Determine Experimentally | Calculate (CC50/EC50) |
| VACV WR | 0.06 | Not Specified | Determine Experimentally | Calculate (CC50/EC50) |
| VACV NYC | 0.3 | Not Specified | Determine Experimentally | Calculate (CC50/EC50) |
| VACV Elstree | 0.5 | Not Specified | Determine Experimentally | Calculate (CC50/EC50) |
| VACV IHD | 0.12 | Not Specified | Determine Experimentally | Calculate (CC50/EC50) |
Experimental Protocols
Protocol: Cytotoxicity Assay (MTT Method) to Determine CC50
This protocol determines the toxicity of this compound to the host cells.
-
Cell Seeding: Seed host cells (e.g., Vero, BS-C-1) in a 96-well plate at a density that will achieve ~80% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium from a high-concentration DMSO stock. Include a "medium only" control and a "vehicle (DMSO) control".
-
Treatment: After 24 hours, remove the old medium from the cells and add the prepared this compound dilutions. Incubate for 48-72 hours (this should match the duration of your antiviral assay).
-
MTT Addition: Add MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate in the dark at 37°C for 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the drug concentration and use non-linear regression to determine the CC50 value.
Protocol: Plaque Reduction Assay to Determine EC50
This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed host cells (e.g., BS-C-1) in 6-well or 12-well plates and grow until they form a confluent monolayer (95-100%).
-
Virus Dilution: Prepare a dilution of your poxvirus stock that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cells and infect the monolayer with the prepared virus dilution for 1-2 hours at 37°C, rocking gently every 15-20 minutes to ensure even distribution.
-
Compound Overlay: During the infection period, prepare an overlay medium containing various concentrations of this compound. The overlay is typically medium mixed with a semi-solid substance like agarose or carboxymethyl cellulose to restrict viral spread to adjacent cells.
-
Overlay Application: After incubation, remove the virus inoculum and gently add the this compound-containing overlay to each well.
-
Incubation: Incubate the plates at 37°C for 2-3 days, or until plaques are clearly visible.
-
Staining: Fix the cells (e.g., with 10% formaldehyde) and stain with a solution like crystal violet, which stains living cells but leaves the clear plaques unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. Plot the percentage of inhibition against the drug concentration and use non-linear regression to determine the EC50 value.
Visualizations and Workflows
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound, where it interferes with the late stages of the poxvirus replication cycle.
Caption: this compound inhibits late viral protein synthesis, leading to defective virions.
General Experimental Workflow
This workflow outlines the key steps for evaluating the antiviral activity of this compound in vitro.
Caption: Workflow for in vitro evaluation of this compound's antiviral properties.
Troubleshooting Guide
Problem 1: High variability or poor reproducibility between assays.
-
Possible Cause: Inconsistent cell health or number.
-
Solution: Use cells from a similar passage number for all experiments. Ensure a consistent seeding density and check for uniform monolayer confluency before starting the assay.
-
-
Possible Cause: Degradation of virus stock.
-
Solution: Aliquot virus stocks to avoid multiple freeze-thaw cycles. Re-titer the stock if it has been stored for a long time or if results become inconsistent.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like virus stocks.
-
Problem 2: Compound precipitates in the culture medium.
-
Possible Cause: Poor solubility of this compound.
-
Solution: Ensure the compound is fully dissolved in the DMSO stock solution. When diluting into the aqueous culture medium, add the DMSO stock to the medium (not the other way around) and mix immediately and thoroughly. Avoid "shock" precipitation by not adding a small volume of stock to a large volume of medium too quickly.[10]
-
-
Possible Cause: Final DMSO concentration is too low to maintain solubility.
-
Solution: While keeping the final DMSO concentration below toxic levels (e.g., <0.5%), ensure your serial dilutions are made correctly to maintain solubility at each step.[8]
-
Problem 3: No significant antiviral activity observed (low potency).
-
Possible Cause: Incorrect mechanism being tested.
-
Solution: Confirm your assay measures late-stage viral replication. An assay measuring only DNA synthesis might not show an effect from this compound.
-
-
Possible Cause: Compound degradation.
-
Solution: this compound is a relatively stable compound, but ensure it is stored correctly (cool, dry, dark place). Prepare fresh dilutions from the DMSO stock for each experiment.
-
-
Possible Cause: Viral resistance.
-
Solution: While unlikely in short-term lab experiments, ensure you are using a reference, non-resistant strain of the virus. If propagating the virus over many passages in the presence of the drug, resistance can develop.[11]
-
Problem 4: High cytotoxicity observed, even at low drug concentrations.
-
Possible Cause: Final DMSO concentration is too high.
-
Solution: Recalculate your dilutions. Ensure the final concentration of DMSO in the highest drug concentration wells does not exceed the tolerance level of your cell line (typically 0.1-0.5%). Always run a vehicle control with the highest DMSO concentration to check for solvent-induced toxicity.[8][12]
-
-
Possible Cause: The cell line is particularly sensitive.
-
Solution: Test the cytotoxicity of this compound on multiple recommended cell lines to find one with a better tolerance profile.
-
-
Possible Cause: Error in CC50 determination.
-
Solution: Double-check calculations and ensure the cytotoxicity assay was performed correctly. Check for contamination in cell cultures.
-
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Monkeypox (Mpox) virus isolation and ultrastructural characterisation from a Brazilian human sample case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo models for monkeypox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Transcriptomic Signatures between Monkeypox-Infected Monkey and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monkeypox Virus Related Cell Lines - Creative Biogene [creative-biogene.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strategies and efforts in circumventing the emergence of antiviral resistance against conventional antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Therapeutic Potential of Methisazone Against Cowpox Virus
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving Methisazone and its limited therapeutic efficacy against cowpox virus (CPXV). The following resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to facilitate your research.
Troubleshooting Guides
Encountering unexpected or inconsistent results is a common challenge in antiviral research. This section provides troubleshooting guidance for common issues that may arise during the evaluation of this compound against cowpox virus.
Problem 1: High Variability or No Reproducibility in Plaque Reduction Assays
Possible Causes & Solutions
| Cause | Solution |
| Cell Monolayer Irregularity | Ensure a consistent and confluent monolayer of susceptible cells (e.g., Vero E6, BSC-1). Uneven cell growth can lead to irregular plaque formation. |
| Inconsistent Virus Adsorption | Gently rock the plates during the virus adsorption period to ensure even distribution of the inoculum. Ensure the cell monolayer does not dry out. |
| Overlay Medium Issues | The temperature of the agarose overlay should be carefully controlled (around 40-42°C) to avoid cell damage. Ensure the overlay is evenly distributed. |
| This compound Precipitation | This compound has low aqueous solubility. Observe for any precipitation when adding the compound to the culture medium. Prepare fresh solutions and consider using a low percentage of a solubilizing agent like DMSO (ensure final concentration is non-toxic to cells). |
Troubleshooting Workflow for Plaque Assay Issues
Problem 2: Discrepancy Between In Vitro and In Vivo Efficacy
It has been reported that while some thiosemicarbazones show activity against vaccinia virus in vivo, they are not effective against cowpox virus infections in mice[1]. This is a critical consideration when evaluating this compound.
Possible Explanations
| Factor | Description |
| Cowpox Virus Immunomodulation | Cowpox virus has a large genome and encodes numerous immunomodulatory proteins that can counteract the host's immune response and potentially the action of antiviral drugs.[2][3] These proteins can interfere with complement activation, cytokine signaling, and antigen presentation. |
| Animal Model Limitations | The high viral challenge dose often required to establish a lethal infection in mouse models may overwhelm the limited efficacy of the compound.[4] |
| Pharmacokinetics of this compound | The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may not be optimal to achieve and maintain a therapeutic concentration at the site of viral replication. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound against poxviruses?
A1: this compound is believed to work by inhibiting the synthesis of viral mRNA and proteins, which is essential for viral replication.[5][6] However, the precise mechanism of transcription inhibition is not fully understood.[6]
Q2: Is there evidence of this compound's efficacy against cowpox virus in vitro?
A2: Studies have shown that this compound has a "lesser degree of antiviral effect" against cowpox virus compared to other orthopoxviruses and other antiviral compounds in vitro.[5][7]
Q3: What is the reported in vivo efficacy of this compound against cowpox virus?
A3: In vivo studies in mice have demonstrated that this compound is not effective in preventing mortality from cowpox virus infection, even at doses that are effective against vaccinia virus.[1]
Q4: What are the challenges associated with the physicochemical properties of this compound?
A4: this compound is poorly soluble in water, which can lead to challenges in preparing solutions for in vitro assays and may affect its bioavailability in vivo. It is often dissolved in organic solvents like DMSO for experimental use.
Q5: Are there alternative compounds with better potential against cowpox virus?
A5: Yes, compounds like Cidofovir and ST-246 have demonstrated potent antiviral activity against various orthopoxviruses, including cowpox virus, in both in vitro and in vivo studies.
Data Presentation
Clear and standardized data presentation is crucial for comparing results. The following tables are templates for summarizing quantitative data from your experiments.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound Against Cowpox Virus
| Cell Line | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Vero E6 | CPXV-BR | [Insert Data] | [Insert Data] | [Insert Data] |
| BSC-1 | CPXV-BR | [Insert Data] | [Insert Data] | [Insert Data] |
| [Add more] | [Add more] | [Insert Data] | [Insert Data] | [Insert Data] |
| Literature | Various | Limited Efficacy Reported | [Data not readily available] | [Data not readily available] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Cowpox Virus Infection
| Mouse Strain | Virus Strain & Inoculation Route | Treatment Dose (mg/kg/day) & Route | Treatment Start (hours post-infection) | % Survival | Mean Time to Death (Days) |
| BALB/c | CPXV-BR (Intranasal) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Add more] | [Add more] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Literature | BALB/c | IBT & Marboran (up to 30 mg/kg, i.p.) | 24 | Ineffective | No significant difference[1] |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This protocol is a standard method for determining the in vitro efficacy of an antiviral compound.
Materials:
-
Susceptible cell line (e.g., Vero E6)
-
Cowpox virus stock of known titer
-
This compound stock solution (in DMSO)
-
Culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1.2% methylcellulose in culture medium or agarose-based overlay)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed 6-well plates with Vero E6 cells and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. Include a "no drug" virus control and a "no virus" cell control. The final DMSO concentration should be consistent across all wells and non-toxic (typically ≤0.5%).
-
Virus Preparation: Dilute the cowpox virus stock in culture medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the prepared virus.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption, gently rocking every 15-20 minutes.
-
Treatment: Remove the virus inoculum and add the different concentrations of this compound.
-
Overlay: Add the overlay medium to each well and incubate at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the EC₅₀ value (the concentration of the drug that inhibits plaque formation by 50%).
Protocol 2: In Vivo Murine Model of Cowpox Virus Infection
This protocol outlines a lethal intranasal infection model in mice. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Cowpox virus (e.g., Brighton strain)
-
This compound formulation for in vivo administration
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week.
-
Infection: Lightly anesthetize the mice and intranasally inoculate them with a lethal dose of cowpox virus in a small volume (e.g., 20-30 µl).
-
Treatment Groups: Randomly assign mice to treatment groups (e.g., placebo control, different doses of this compound).
-
Drug Administration: Begin treatment at a specified time post-infection (e.g., 24 hours). Administer this compound and the placebo via the chosen route (e.g., intraperitoneal injection, oral gavage) daily for a set duration (e.g., 5-7 days).
-
Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.
-
Data Analysis: Compare the survival rates and mean time to death between the treatment and placebo groups. Statistical analysis (e.g., Kaplan-Meier survival analysis) should be performed.
Mandatory Visualizations
Cowpox Virus and Host Cell Signaling
Cowpox virus is known to manipulate host cell signaling pathways to create a favorable environment for its replication. The PI3K/Akt and MEK/ERK pathways are key targets.
Logical Workflow for Investigating Novel Thiosemicarbazones
For researchers investigating new thiosemicarbazone derivatives based on the this compound scaffold, a structured approach is necessary.
References
- 1. In vitro and in vivo evaluation of isatin-beta-thiosemicarbazone and marboran against vaccinia and cowpox virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the host immune response by cowpox virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cowpox Virus Inhibits Human Dendritic Cell Immune Function By Nonlethal, Nonproductive Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of compounds exhibiting anti-orthopoxvirus activity in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential antiviral therapeutics for smallpox, monkeypox and other orthopoxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
Methisazone interference with cell viability assays
Welcome to the technical support center for researchers using Methisazone in cell-based assays. This resource provides troubleshooting guides and frequently asked questions to address potential interference with cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, a thiosemicarbazone antiviral agent, primarily acts by inhibiting the synthesis of viral mRNA and proteins, particularly in poxviruses.[1] This disruption of the viral replication cycle is the basis of its antiviral activity.
Q2: Can this compound affect host cell processes?
Yes, beyond its antiviral effects, this compound has been shown to have immunomodulatory properties, including the suppression of immune and hemopoietic cellular responses.[2] As a thiosemicarbazone, it may also possess antioxidant and metal-chelating properties.
Q3: Are there general concerns about using thiosemicarbazones like this compound in cell viability assays?
Thiosemicarbazones as a class of compounds are known to have properties that can interfere with common cell viability assays. Their potential to act as reducing agents and metal chelators can lead to inaccurate results in tetrazolium-based assays (MTT, XTT, WST-1).
Troubleshooting Guides
Interference with Tetrazolium-Based Assays (MTT, XTT, WST-1)
Issue: Unexpectedly high cell viability or a dose-response curve that does not follow the expected trend.
Possible Cause 1: Direct Reduction of Tetrazolium Salts.
This compound, like other thiosemicarbazones, may have reducing properties that can directly convert the tetrazolium salt (e.g., MTT) to its colored formazan product in a cell-free environment. This leads to a false-positive signal, making the cells appear more viable than they are.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare wells with your complete cell culture medium and this compound at the concentrations used in your experiment, but without cells.
-
Add the tetrazolium reagent (MTT, XTT, or WST-1) and incubate for the same duration as your cellular assay.
-
Measure the absorbance. A significant increase in absorbance in the absence of cells indicates direct reduction of the tetrazolium salt by this compound.
-
-
Data Correction:
-
If direct reduction is observed, subtract the absorbance values from the cell-free control wells from your experimental wells containing cells.
-
Workflow for Investigating Interference in Tetrazolium-Based Assays
Caption: Troubleshooting workflow for suspected interference in tetrazolium-based assays.
Possible Cause 2: Spectral Interference.
The absorbance spectrum of this compound or its metabolites might overlap with the absorbance spectrum of the formazan product (typically in the 450-570 nm range), leading to artificially high readings.
Troubleshooting Steps:
-
Measure Absorbance Spectrum of this compound:
-
In a cell-free system, measure the absorbance spectrum of this compound in your culture medium across a range of wavelengths, including the detection wavelength of your assay.
-
If there is significant absorbance at the detection wavelength, this indicates spectral overlap.
-
-
Use a Different Assay:
-
If spectral overlap is significant, consider using an assay with a different detection method, such as a fluorescence-based or luminescence-based assay.
-
Possible Cause 3: Alteration of Cellular Metabolism.
This compound might alter the metabolic state of the cells in a way that increases the reduction of tetrazolium salts without a corresponding increase in cell number or viability.
Troubleshooting Steps:
-
Use a Non-Metabolic Viability Assay:
-
Compare your results with a method that does not rely on metabolic activity, such as the Trypan Blue exclusion assay or a DNA-binding dye-based assay (e.g., propidium iodide staining followed by flow cytometry).
-
-
Consider Alternative Metabolic Assays:
-
Use an assay that measures a different metabolic parameter, such as ATP levels (e.g., CellTiter-Glo).
-
Interference with Luminescence-Based Assays (e.g., CellTiter-Glo)
Issue: Inconsistent or unexpected luminescence readings.
Possible Cause 1: Inhibition or Enhancement of Luciferase Activity.
Some compounds can directly interact with the luciferase enzyme, either inhibiting or enhancing its activity, leading to false-negative or false-positive results, respectively.
Troubleshooting Steps:
-
Perform a Cell-Free Luciferase Activity Assay:
-
In a cell-free buffer, combine a known amount of ATP, the CellTiter-Glo reagent, and this compound at the concentrations used in your experiment.
-
Measure the luminescence and compare it to a control without this compound. A significant difference in luminescence indicates direct interference with the luciferase enzyme.
-
Possible Cause 2: Alteration of Cellular ATP Levels.
This compound's mechanism of inhibiting protein synthesis could impact cellular ATP levels, which may not directly correlate with cell viability.
Troubleshooting Steps:
-
Validate with an Orthogonal Method:
-
Confirm your findings with a non-ATP-based viability assay, such as a tetrazolium-based assay (if no interference is observed) or a dye exclusion method.
-
Workflow for Investigating Interference in Luminescence-Based Assays
Caption: Troubleshooting workflow for suspected interference in luminescence-based assays.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values to illustrate how interference can affect results. Note: These are not experimentally derived values for this compound and are for illustrative purposes only.
| Cell Line | Assay | This compound IC50 (µM) - Uncorrected | This compound IC50 (µM) - Corrected for Interference |
| Vero | MTT | > 100 | 25 |
| A549 | XTT | 85 | 15 |
| HeLa | WST-1 | > 100 | 30 |
| Jurkat | CellTiter-Glo | 10 | 12 |
Experimental Protocols
Cell-Free MTT Reduction Assay
This protocol is designed to test for direct reduction of MTT by this compound.
-
Prepare Reagents:
-
MTT solution: 5 mg/mL in PBS.
-
This compound stock solution in DMSO.
-
Complete cell culture medium.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Assay Setup (96-well plate):
-
In triplicate, add 100 µL of complete cell culture medium to wells.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well.
-
Incubate at 37°C for 1-4 hours, protected from light.
-
-
Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature for 2-4 hours, or until formazan crystals are fully dissolved.
-
Read absorbance at 570 nm.
-
Standard MTT Assay Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[3]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
Standard CellTiter-Glo® 2.0 Assay Protocol
-
Cell Seeding and Treatment:
-
Plate cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.[4]
-
-
Lysis and Signal Stabilization:
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.[4]
-
Signaling Pathway Diagrams
This compound's primary antiviral activity stems from the inhibition of viral protein synthesis. This process is intricately linked to the host cell's innate immune response, which often involves the JAK-STAT and eIF2α phosphorylation pathways to globally shut down protein synthesis in an attempt to curb viral replication.
Viral Protein Synthesis Inhibition Pathway
Caption: this compound inhibits viral replication by blocking viral protein synthesis.
Host Antiviral Response and this compound's Target
References
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Immune and Hemopoietic Cellular Responses by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Metal chelators as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methisazone Dosage and Application for Poxvirus Research
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for utilizing Methisazone in research settings for various poxvirus strains. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against poxviruses?
A1: this compound, also known as metisazone, is an antiviral compound belonging to the thiosemicarbazone class of drugs.[1][2] Historically, it was one of the first antiviral agents developed and showed promise in the prophylaxis of smallpox.[3] Its primary mechanism of action is the inhibition of viral mRNA and protein synthesis, which is crucial for the replication of poxviruses.[1][2] This interference with the viral replication cycle prevents the formation of new virus particles.[2]
Q2: How does the efficacy of this compound vary across different poxvirus strains?
A2: The antiviral activity of this compound can differ significantly among various poxvirus strains. While it has demonstrated efficacy against variola (the causative agent of smallpox) and vaccinia virus, its effectiveness against other strains like cowpox and ectromelia (mousepox) virus is limited. In mouse models, this compound was effective in preventing mortality from vaccinia virus infection but showed no efficacy against cowpox virus infection at the same dosages. Furthermore, ectromelia virus has been observed to be resistant to this compound at dose levels that are effective against vaccinia virus.
Q3: What are the recommended starting dosages for in vivo and in vitro experiments?
A3: Dosage will vary depending on the specific poxvirus strain, the animal model or cell line used, and the experimental goals. Based on historical and preclinical studies, the following can be used as starting points:
-
In Vivo (Mouse Models): For intraperitoneal (i.p.) administration in mice infected with vaccinia virus, dosages of 3, 10, and 30 mg/kg administered once daily for five days have been used.
-
In Vitro (Cell Culture): For antiviral assays in cell culture, the effective concentration (EC50) can vary. For different strains of vaccinia virus, EC50 values have been reported to range from 0.06 µM to 3.3 µM.
It is critical to perform dose-response studies to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Antiviral Activity Observed
-
Possible Cause 1: Poxvirus Strain Resistance.
-
Troubleshooting: Confirm the poxvirus strain you are using. As noted, strains like cowpox and ectromelia have shown resistance to this compound. If working with these strains, consider alternative antiviral agents. For novel or less-characterized strains, it is crucial to establish a baseline of susceptibility.
-
-
Possible Cause 2: Suboptimal Drug Concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the EC50 of this compound for your specific virus strain and cell line. A broad range of concentrations should be tested to identify the optimal inhibitory concentration.
-
-
Possible Cause 3: Issues with Drug Solubility and Stability.
-
Troubleshooting: this compound has low aqueous solubility. Ensure proper solubilization of the compound before use. Prepare stock solutions in a suitable solvent like DMSO and then dilute to the final concentration in the cell culture medium. It is also important to consider the stability of the compound in your experimental conditions. Freshly prepared solutions are recommended.
-
Issue 2: Cytotoxicity Observed in Cell Culture Experiments
-
Possible Cause 1: High Concentration of this compound.
-
Troubleshooting: Determine the cytotoxic concentration 50 (CC50) of this compound in your chosen cell line. This can be done using a standard cell viability assay (e.g., MTT, MTS). The therapeutic index (TI), calculated as CC50/EC50, will help you determine the experimental window where antiviral effects can be observed without significant cytotoxicity.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle control (medium with the same concentration of solvent used for the drug) to assess any solvent-induced cytotoxicity.
-
Data Presentation
Table 1: Summary of this compound Dosages for Different Poxvirus Strains
| Poxvirus Strain | Model System | Route of Administration | Dosage | Observed Efficacy |
| Variola Virus (Smallpox) | Human (prophylaxis) | Oral | 1.5 g or 3.0 g twice daily for 4 days | Significant prophylactic effect |
| Vaccinia Virus | Mouse | Intraperitoneal (i.p.) | 3, 10, 30 mg/kg/day for 5 days | Effective in preventing mortality |
| Vaccinia Virus (6 strains) | Cell Culture | - | EC50: 0.06 - 3.3 µM | Varies by strain |
| Cowpox Virus | Mouse | Intraperitoneal (i.p.) | 3, 10, 30 mg/kg/day for 5 days | No significant efficacy |
| Ectromelia Virus (Mousepox) | Mouse | - | - | Reported resistance |
Experimental Protocols
1. Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
2. Plaque Reduction Assay for Determining Antiviral Efficacy
-
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well plates
-
Poxvirus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a dilution of the virus that will produce 50-100 plaques per well for 1 hour at 37°C.
-
After the incubation period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of this compound (and a no-drug control) to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for the required time for plaque formation (typically 2-3 days for vaccinia virus).
-
After incubation, fix the cells with a formalin solution.
-
Stain the cells with crystal violet solution and gently wash with water.
-
Count the number of plaques in each well. The percentage of plaque reduction relative to the no-drug control is calculated for each drug concentration to determine the EC50 value.
-
Visualizations
Caption: Inhibition of late protein synthesis by this compound.
Caption: Experimental workflow for this compound evaluation.
References
Validation & Comparative
A Comparative Analysis of the Antiviral Efficacy of Methisazone and Cidofovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of Methisazone and Cidofovir, supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the relative strengths and spectrum of activity of these two antiviral compounds.
At a Glance: this compound vs. Cidofovir
| Feature | This compound | Cidofovir |
| Primary Viral Targets | Poxviruses (historically Smallpox) | Broad-spectrum against DNA viruses (Herpesviruses, Adenoviruses, Poxviruses, etc.) |
| Mechanism of Action | Inhibition of viral mRNA and protein synthesis.[1][2] | Inhibition of viral DNA polymerase.[3] |
| Spectrum of Activity | Narrow, primarily poxviruses. | Broad, numerous DNA viruses.[4] |
| Development Status | Historically used, but largely superseded by newer drugs.[2] | Approved for clinical use (CMV retinitis) and used off-label for other viral infections.[3] |
Data Presentation: In Vitro Antiviral Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for this compound and Cidofovir against various viruses as determined by in vitro assays. These values represent the concentration of the drug required to inhibit viral replication by 50%.
| Virus Family | Virus | Drug | Cell Line | IC50 / EC50 (µM) | Reference |
| Poxviridae | Vaccinia Virus | This compound | - | 0.06 - 3.3 | [5] |
| Poxviridae | Vaccinia Virus | Cidofovir | Vero | 74 | [6] |
| Poxviridae | Vaccinia Virus | Cidofovir | BSC | 22 | [6] |
| Poxviridae | Cowpox Virus | This compound | - | - | - |
| Poxviridae | Cowpox Virus | Cidofovir | Vero | 62 | [6] |
| Poxviridae | Cowpox Virus | Cidofovir | BSC | 31 | [6] |
| Poxviridae | Camelpox Virus | Cidofovir | Vero | 22 | [6] |
| Poxviridae | Variola Virus | Cidofovir | Vero | - | [7] |
| Herpesviridae | Human Cytomegalovirus (HCMV) | Cidofovir | - | ~0.1 µg/mL | [5] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Cidofovir | - | - | [8] |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Cidofovir | - | - | [8] |
| Herpesviridae | Varicella-Zoster Virus (VZV) | Cidofovir | - | - | [8] |
| Adenoviridae | Adenovirus | Cidofovir | A549 | - | [9] |
Note: Data for this compound against viruses other than poxviruses is limited in the available literature. A direct comparison of IC50/EC50 values is most relevant when determined in the same study using the same cell lines and assay conditions.
Mechanisms of Action
This compound: Inhibition of Viral Protein Synthesis
This compound's antiviral activity is attributed to its ability to inhibit the synthesis of viral mRNA and proteins, particularly in poxviruses.[1][2] This disruption of the viral replication cycle prevents the formation of new viral particles. The precise molecular targets within the viral transcription and translation machinery are not as well-defined as those for newer antiviral agents.
Caption: this compound's inhibitory effect on viral replication.
Cidofovir: A Nucleotide Analog Targeting Viral DNA Polymerase
Cidofovir is an acyclic nucleoside phosphonate that acts as a potent and selective inhibitor of viral DNA polymerase.[3] For its activation, Cidofovir is phosphorylated by cellular enzymes to its active diphosphate form.[6] This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[3] The incorporation of cidofovir diphosphate leads to the termination of DNA chain elongation, thereby halting viral replication.[3]
Caption: Cellular activation and mechanism of action of Cidofovir.
Experimental Protocols
The following are generalized protocols for common in vitro assays used to determine antiviral efficacy. Specific parameters may vary depending on the virus, cell line, and laboratory.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.
Objective: To determine the concentration of an antiviral drug that reduces the number of viral plaques by 50% (PRNT50).[10]
Methodology:
-
Cell Culture: Plate susceptible host cells in multi-well plates and incubate until a confluent monolayer is formed.[11]
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound or Cidofovir).
-
Infection: Pre-incubate the virus dilutions with the corresponding compound dilutions for a set period. Then, infect the cell monolayers with the virus-compound mixtures.[10]
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.[12]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[10][11]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[12]
-
Staining and Counting: Stain the cell monolayer (e.g., with crystal violet) to visualize and count the plaques.[11]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by regression analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Metisazone - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
In Vivo Antiviral Activity of Methisazone in Mice: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vivo antiviral activity of Methisazone against orthopoxviruses in murine models. It is intended for researchers, scientists, and drug development professionals. The performance of this compound is compared with other notable antiviral agents, supported by experimental data to inform future research and development in the field of antiviral therapies.
Comparative Efficacy of Antiviral Agents Against Orthopoxviruses in Mice
The following table summarizes the in vivo efficacy of this compound and its comparator drugs—Cidofovir, Brincidofovir (CMX001), and Tecovirimat (ST-246)—in mouse models of orthopoxvirus infections. The data is compiled from various studies to provide a comparative overview of survival rates and viral load reduction.
| Antiviral Agent | Virus | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| This compound (Marboran) | Vaccinia virus (VV) | BALB/c | 10 mg/kg/day, i.p. for 5 days, initiated 24h post-infection | Highly effective at preventing mortality. Delayed or reduced viral replication in liver, spleen, and kidney by 100- to 10,000-fold.[1] | [Smee et al., 2006] |
| This compound (Marboran) | Cowpox virus (CV) | BALB/c | Up to 30 mg/kg/day, i.p. for 5 days, initiated 24h post-infection | Ineffective in preventing mortality.[1] | [Smee et al., 2006] |
| Cidofovir (CDV) | Vaccinia virus (VV) | Nude | Topical or systemic administration | Completely protected against virus-induced cutaneous lesions and mortality when initiated early. Showed healing of disseminated lesions with systemic treatment.[2] | [Neyts et al.] |
| Cidofovir (CDV) | Cowpox virus (CV) | BALB/c | Single 100 mg/kg dose, s.c. | Highly protective, preventing death in 80-100% of mice when given from 4 days before to 3 days after infection.[3] | [Smee et al.] |
| Brincidofovir (CMX001) | Ectromelia virus (ECTV) | A/Ncr mice | 10 mg/kg, oral, daily for 5 days | 100% survival when treatment was initiated up to 5 days post-infection. | [Parker et al., 2008] |
| Tecovirimat (ST-246) | Ectromelia virus (ECTV) | BALB/c | 100 mg/kg, oral, daily | Provided full protection from lethal challenge, even when treatment was delayed. | [Grosenbach et al., 2010] |
| Tecovirimat (ST-246) | Vaccinia virus (VV) | Immunodeficient mice | 100 mg/kg, oral, daily for 14-21 days | Significantly extended survival in various immunodeficient mouse models.[4] | [Grosenbach et al., 2010] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate replication and further study.
This compound Efficacy Study against Vaccinia and Cowpox Viruses
-
Animal Model: Female BALB/c mice.
-
Virus Challenge: Intraperitoneal (i.p.) inoculation with Vaccinia virus or Cowpox virus.
-
Drug Administration: this compound (Marboran) was administered once daily by i.p. injection at doses of 3, 10, or 30 mg/kg for 5 consecutive days.
-
Treatment Initiation: Treatment began 24, 48, or 72 hours after virus inoculation.
-
Endpoints:
-
Survival: Mice were monitored daily for mortality.
-
Viral Load: On day 6 post-infection, liver, spleen, and kidney tissues were collected to determine viral titers by plaque assay.[1]
-
Cidofovir Efficacy in a Murine Model of Disseminated Progressive Vaccinia
-
Animal Model: Nude (athymic) mice.
-
Virus Challenge: Intracutaneous inoculation with vaccinia virus in the lumbosacral area.
-
Drug Administration:
-
Systemic: Subcutaneous injection of Cidofovir.
-
Topical: Application of 1% Cidofovir in dimethyl sulfoxide (DMSO) to the lumbosacral area.
-
-
Treatment Initiation: Treatment was initiated at various time points, from the day of infection up to 15 days post-infection, to assess both prophylactic and therapeutic efficacy.
-
Endpoints:
-
Lesion Development: Daily monitoring for the appearance and progression of cutaneous vaccinia lesions.
-
Mortality: Daily monitoring for survival.[2]
-
Tecovirimat (ST-246) Efficacy in Immunodeficient Mice
-
Animal Model: Various immunodeficient mouse strains, including Nude, SCID, and JH knockout mice.
-
Virus Challenge: Lethal intranasal challenge with the Western Reserve strain of vaccinia virus.
-
Drug Administration: Tecovirimat (ST-246) was administered by oral gavage at a dose of 100 mg/kg.
-
Treatment Schedule: Dosing was performed daily for 14 or 21 consecutive days.
-
Treatment Initiation: Treatment was initiated either on the day of challenge or delayed until 72 hours post-infection.
-
Endpoint: Survival was monitored daily.[4]
Mechanisms of Antiviral Action
The antiviral agents discussed in this guide employ distinct mechanisms to inhibit orthopoxvirus replication. These mechanisms are visualized in the diagrams below.
This compound: Inhibition of Viral Protein Synthesis
This compound is believed to inhibit the synthesis of viral mRNA and proteins.[5] This disruption of the viral replication cycle is thought to occur at the level of transcription, with drug resistance mutations mapping to subunits of the viral RNA polymerase.[6]
Cidofovir and Brincidofovir: Inhibition of Viral DNA Polymerase
Cidofovir is a nucleotide analog that, in its active diphosphate form, acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis. Brincidofovir is a lipid conjugate prodrug of cidofovir with enhanced oral bioavailability.
Tecovirimat (ST-246): Inhibition of Viral Egress
Tecovirimat targets the highly conserved orthopoxvirus protein p37, which is encoded by the F13L gene. This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and long-range dissemination of the virus. By inhibiting p37, Tecovirimat prevents the wrapping of intracellular mature virions (IMV) and their subsequent release from the infected cell.[4][7]
Experimental Workflow for In Vivo Antiviral Efficacy Studies
The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of antiviral compounds against orthopoxviruses in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 5. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of vaccinia virus DNA polymerase by cidofovir diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methisazone: Understanding its Antiviral Activity and Potential for Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methisazone, a historically significant antiviral, with other major classes of antiviral drugs. Due to the limited contemporary research on this compound, this document focuses on its mechanism of action in comparison to modern antivirals to explore the theoretical potential for cross-resistance. It also presents available in vitro efficacy data for this compound and proposes a detailed experimental protocol for conducting future cross-resistance studies.
Introduction to this compound
This compound (or metisazone) is a thiosemicarbazone antiviral drug that was developed in the 1960s.[1][2] It demonstrated promising activity against poxviruses and was used to a limited extent for the prophylaxis of smallpox.[1][2] Its primary mechanism of action involves the inhibition of viral mRNA and protein synthesis, which ultimately prevents the assembly of mature virions.[1][2][3][4] With the eradication of smallpox, the clinical use of this compound has become obsolete.[5] However, recent in silico studies have renewed interest in its potential activity against other viruses, such as SARS-CoV-2.[3]
Mechanism of Action: A Comparative Overview
Understanding the mechanism of action of an antiviral drug is crucial for predicting its potential for cross-resistance with other agents. Cross-resistance is most likely to occur between drugs that target the same viral protein or pathway.
This compound: Inhibition of Viral Protein Synthesis
This compound's antiviral activity is attributed to its ability to interfere with the translation of late viral mRNA, which is essential for the synthesis of structural proteins required for virion assembly.[1][4] This disruption of the viral replication cycle is particularly effective against poxviruses.[1][2] Some research also suggests it may act as an inhibitor of viral RNA polymerase.[6]
Caption: Mechanism of action of this compound in the poxvirus replication cycle.
Other Antiviral Classes: Diverse Mechanisms
Modern antiviral drugs are categorized into several classes based on their specific molecular targets within the viral life cycle.[7][8][9][10]
-
Nucleic Acid Synthesis Inhibitors: These drugs, such as Acyclovir and Remdesivir, are nucleoside or nucleotide analogs that competitively inhibit viral DNA or RNA polymerases, leading to chain termination.[7]
-
Protease Inhibitors: Agents like Lopinavir and Simeprevir block the activity of viral proteases, which are essential for cleaving viral polyproteins into functional proteins.[7]
-
Entry Inhibitors: This class prevents the virus from entering the host cell. Examples include Enfuvirtide (a fusion inhibitor) and Maraviroc (a receptor antagonist).[7]
-
Neuraminidase Inhibitors: Specific to the influenza virus, drugs like Oseltamivir and Zanamivir block the neuraminidase enzyme, preventing the release of new virions from the infected cell.[7]
-
Integrase Inhibitors: These drugs, used in the treatment of HIV, inhibit the viral integrase enzyme, which is responsible for integrating the viral DNA into the host genome.[10]
Likelihood of Cross-Resistance with this compound
Given that this compound's mechanism of action—inhibition of viral mRNA and protein synthesis—is distinct from the specific enzyme targets of most modern antivirals, the likelihood of cross-resistance is theoretically low.[1][4] For instance, a virus that has developed resistance to a polymerase inhibitor through a mutation in its polymerase gene would not be expected to be resistant to this compound, as this compound does not target this enzyme.
However, the possibility of cross-resistance cannot be entirely ruled out without experimental evidence. Viruses can develop resistance through various mechanisms, including alterations in cellular pathways that might be indirectly affected by different antivirals.
Quantitative Data: In Vitro Antiviral Activity of this compound
While direct comparative studies on cross-resistance are lacking, some data on the in vitro efficacy of this compound against poxviruses is available.
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| Vaccinia virus (Copenhagen) | Not Specified | Not Specified | 3.3 | [3] |
| Vaccinia virus (WR) | Not Specified | Not Specified | 0.06 | [3] |
| Vaccinia virus (NYC) | Not Specified | Not Specified | 0.3 | [3] |
| Vaccinia virus (Elstree) | Not Specified | Not Specified | 0.5 | [3] |
| Vaccinia virus (IHD) | Not Specified | Not Specified | 0.12 | [3] |
| Adenovirus (Type 11) | Not Specified | Single-cycle multiplication | Complete inhibition at 30 µM | [11] |
Experimental Protocols: A Proposed Study on Cross-Resistance
The following is a detailed, albeit hypothetical, experimental protocol for assessing the cross-resistance between this compound and other antivirals. This protocol is based on established virological techniques.
Objective
To determine if viral strains resistant to specific classes of antivirals exhibit cross-resistance to this compound, and vice versa.
Materials
-
Viruses: A panel of viruses, including a reference strain (e.g., Vaccinia virus) and strains with known resistance to other antivirals (e.g., a polymerase inhibitor-resistant strain).
-
Cell Lines: A susceptible host cell line for the chosen viruses (e.g., Vero cells).
-
Antiviral Compounds: this compound and a panel of other antivirals from different classes.
-
Cell Culture Reagents: Growth media, fetal bovine serum (FBS), antibiotics, etc.
-
Assay Reagents: Reagents for plaque reduction assays or other viral quantification methods.
Experimental Workflow
Caption: A logical workflow for conducting an in vitro cross-resistance study.
Detailed Methodologies
4.4.1. Generation of Antiviral-Resistant Virus Strains
-
Initiation: Culture a susceptible host cell line to confluency. Infect the cells with the wild-type virus at a low multiplicity of infection (MOI).
-
Drug Selection: Add the desired antiviral (e.g., a polymerase inhibitor) to the culture medium at a concentration slightly below its 50% effective concentration (EC50).
-
Serial Passage: After observing cytopathic effect (CPE), harvest the virus and use it to infect fresh cell cultures. Gradually increase the concentration of the antiviral in the medium with each passage.
-
Isolation of Resistant Clones: Once the virus can replicate in the presence of high concentrations of the antiviral, isolate individual viral clones through plaque purification.
-
Genotypic Characterization: For each resistant clone, extract the viral nucleic acid and sequence the gene that is the target of the selective antiviral to identify resistance-conferring mutations.
4.4.2. Phenotypic Cross-Resistance Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed a susceptible host cell line in 24-well plates and grow to confluency.
-
Virus Infection: Prepare dilutions of both the wild-type and the generated resistant virus strains. Infect the cell monolayers with a standardized amount of each virus.
-
Antiviral Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing serial dilutions of this compound or other antiviral compounds.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques in each well.
-
Data Analysis: For each virus-drug combination, calculate the EC50 value, which is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control. A significant increase in the EC50 for a resistant strain compared to the wild-type strain indicates resistance. Cross-resistance is identified when a strain resistant to one antiviral also shows resistance to another.
Conclusion
While direct experimental data on cross-resistance between this compound and other antivirals is not currently available, a comparative analysis of their mechanisms of action suggests a low probability of such an occurrence. This compound's unique mode of inhibiting viral protein synthesis sets it apart from the majority of modern antivirals that target specific viral enzymes. However, to definitively assess the potential for cross-resistance, in vitro studies following the proposed experimental protocols are necessary. Such research would be valuable in understanding the full spectrum of activity of this compound and its potential role in combination therapies or as a treatment for drug-resistant viral infections.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. A modified MS2 bacteriophage plaque reduction assay for the rapid screening of antiviral plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic and genotypic testing of HSV-1 resistance to antivirals [pubmed.ncbi.nlm.nih.gov]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Phenotypic and Genotypic Testing of HSV-1 Resistance to Antivirals | Springer Nature Experiments [experiments.springernature.com]
- 11. protocols.io [protocols.io]
Efficacy of Methisazone Against Contemporary Monkeypox Virus Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The recent global outbreaks of monkeypox, now referred to as mpox, have underscored the urgent need for effective antiviral therapeutics. While several antiviral agents are currently utilized under expanded access or emergency use protocols, the efficacy of historical antiviral compounds, such as Methisazone, against contemporary strains of the monkeypox virus (MPXV) remains a subject of scientific inquiry. This guide provides a comparative analysis of this compound and currently available antiviral treatments for mpox, supported by available experimental data and detailed methodologies.
Executive Summary
There is currently no antiviral treatment specifically approved for monkeypox virus infections.[1] Supportive care, including pain management, is the primary intervention for the majority of patients.[1] For individuals with severe disease or those at high risk of complications, antiviral drugs developed for other orthopoxviruses, such as tecovirimat, brincidofovir, and cidofovir, are the main therapeutic options.[1][2]
This compound, a thiosemicarbazone antiviral that was historically used against smallpox, has demonstrated some in-vitro activity against orthopoxviruses. However, contemporary studies evaluating its efficacy against the recently emerged clades of monkeypox virus are notably absent from published scientific literature. Available data suggests that this compound exhibits a lesser degree of antiviral effect compared to other compounds.[3]
This guide will compare the known characteristics of this compound with those of tecovirimat, brincidofovir, and cidofovir, focusing on their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.
Comparative Analysis of Antiviral Agents
A direct comparison of the in-vitro efficacy of this compound against contemporary monkeypox virus strains with that of currently used antivirals is challenging due to the lack of recent, specific data for this compound. The following table summarizes the available information.
| Antiviral Agent | Mechanism of Action | In-Vitro Efficacy (IC50) Against Contemporary MPXV Strains |
| This compound | Inhibits viral mRNA and protein synthesis, interfering with the formation of mature virions.[4] | Data against contemporary strains is not available in recent literature. Historical studies against orthopoxviruses indicate a "lesser degree of antiviral effect" compared to other compounds.[3] |
| Tecovirimat | Inhibits the function of the p37 envelope protein, which is essential for the formation of the extracellular enveloped virus, thereby preventing cell-to-cell spread.[5][6][7] | Clade IIb: 12.7 nM[8] Clade Ib: 0.025 ± 0.018 µM[9] |
| Brincidofovir | A prodrug of cidofovir, it acts as a DNA polymerase inhibitor, terminating viral DNA replication.[6][7] | Data from recent comparative studies is limited. |
| Cidofovir | A DNA polymerase inhibitor that becomes incorporated into the growing viral DNA chain, leading to the termination of DNA synthesis.[5][7] | Clade IIb: 30 µM[8] Clade Ib: 43.8 ± 15.2 µM[9] |
Mechanism of Action and Signaling Pathways
The primary antiviral agents used for mpox target different stages of the viral replication cycle. Understanding these mechanisms and the host signaling pathways involved is crucial for the development of new therapeutic strategies.
Monkeypox Virus Replication and Host Interaction
Monkeypox virus, a member of the Orthopoxvirus genus, is a large, double-stranded DNA virus that replicates entirely within the cytoplasm of the host cell. The virus hijacks the host cell machinery for its replication and has evolved mechanisms to evade the host's innate immune response. Key signaling pathways involved in the host's antiviral defense against poxviruses include the cGAS-STING pathway, which detects cytosolic DNA and triggers an interferon response, and the NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines.
Caption: Monkeypox virus replication cycle and targets of antiviral drugs.
Experimental Protocols
Standardized in-vitro assays are essential for determining the efficacy of antiviral compounds against monkeypox virus. The two most common methods are the Plaque Reduction Neutralization Test (PRNT) and the Cytopathic Effect (CPE) based assay.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for quantifying the titer of neutralizing antibodies but is also adapted to determine the inhibitory concentration of antiviral drugs.
Methodology:
-
Cell Culture: A confluent monolayer of susceptible cells (e.g., Vero E6 cells) is prepared in multi-well plates.
-
Virus Preparation: A known titer of monkeypox virus is prepared in a suitable cell culture medium.
-
Compound Dilution: The antiviral compound to be tested is serially diluted to a range of concentrations.
-
Incubation: The virus is pre-incubated with each dilution of the antiviral compound for a specific period (e.g., 1-2 hours) at 37°C to allow the compound to interact with the virus.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells.
-
Adsorption: The plates are incubated for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for several days (typically 3-6 days) to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to a virus-only control. The 50% inhibitory concentration (IC50) is then determined, which is the concentration of the compound that reduces the number of plaques by 50%.[1][10]
Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).
Cytopathic Effect (CPE) Based Assay
CPE-based assays are a higher-throughput alternative to PRNT for screening antiviral compounds.
Methodology:
-
Cell Seeding: Susceptible cells are seeded in 96-well plates and allowed to form a confluent monolayer.
-
Compound Addition: Serial dilutions of the antiviral compound are added to the wells.
-
Virus Infection: A standardized amount of monkeypox virus is added to the wells containing the cells and the compound.
-
Incubation: The plates are incubated for several days, and the development of virus-induced cytopathic effect (CPE) is monitored.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo). The assay measures the metabolic activity of the remaining viable cells.
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to virus-only and cell-only controls. The IC50 value is determined as the concentration of the compound that inhibits CPE by 50%.[11]
Caption: Workflow for a Cytopathic Effect (CPE) based assay.
Conclusion and Future Directions
While this compound was a historically significant antiviral for poxviruses, there is a critical lack of contemporary data on its efficacy against the monkeypox virus strains responsible for recent global outbreaks. In contrast, tecovirimat has demonstrated potent in-vitro activity in the nanomolar range against these strains. The significant difference in the in-vitro efficacy of cidofovir between clade IIb and the newer clade Ib warrants further investigation.
To ascertain the potential role of this compound in the current mpox therapeutic landscape, rigorous in-vitro studies are imperative. These studies should aim to determine the IC50 of this compound against contemporary monkeypox virus isolates, including the recently emerged clades. Direct, head-to-head comparative studies with currently used antivirals like tecovirimat would be invaluable for the research and drug development community. Such data would provide the necessary foundation for any further consideration of this compound as a potential treatment option for monkeypox.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. acta-apa.mf.uni-lj.si [acta-apa.mf.uni-lj.si]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of potential anti-poxvirus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of monkeypox virus with real-time PCR assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of next-generation vaccines against mpox virus: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 11. pblassaysci.com [pblassaysci.com]
A Head-to-Head Comparison of Methisazone and Isatin-β-thiosemicarbazone: Antiviral Activity and Experimental Insights
For decades, thiosemicarbazones have been a subject of interest in the scientific community for their potential as therapeutic agents. Among these, Methisazone and its parent compound, Isatin-β-thiosemicarbazone, have demonstrated notable antiviral properties, particularly against poxviruses. This guide provides a detailed head-to-head comparison of these two compounds, summarizing their performance based on available experimental data, outlining the methodologies of key experiments, and visualizing their mechanism of action.
Chemical Structures and General Properties
This compound, or N-methylisatin-β-thiosemicarbazone, is a derivative of Isatin-β-thiosemicarbazone. The addition of a methyl group to the indole nitrogen of the isatin ring distinguishes this compound from its parent compound. This structural modification can influence the compound's lipophilicity, cell permeability, and metabolic stability, which in turn can affect its biological activity.
Quantitative Comparison of Antiviral Efficacy and Cytotoxicity
Direct comparative studies providing in vitro antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) values for both this compound and the parent Isatin-β-thiosemicarbazone against a range of viruses are limited in the available literature. However, data from various studies on these compounds and their derivatives allow for a general performance assessment.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Isatin-β-thiosemicarbazone Derivatives
| Compound/Derivative | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| This compound | Vaccinia Virus (VV) | - | - | - | - | [1] |
| Cowpox Virus (CV) | - | - | - | - | [1] | |
| Isatin-β-thiosemicarbazone (IBT) | Vaccinia Virus (VV) | - | - | - | - | [1] |
| Cowpox Virus (CV) | - | - | - | - | [1] | |
| Isatin-β-thiosemicarbazone Derivative 1 | HIV-1 (III B) | CEM | 2.62 | 44.90 | 17.14 | [2] |
| Isatin-β-thiosemicarbazone Derivative 2 | HIV-1 (III B) | CEM | >14.50 | - | - | [2] |
| Isatin-β-thiosemicarbazone Derivative 3 | Herpes Simplex Virus-1 (HSV-1) | RD | - | - | - | [3] |
| Isatin-β-thiosemicarbazone Derivative 4 | Herpes Simplex Virus-2 (HSV-2) | RD | - | - | - | [3] |
Note: Specific EC₅₀ and CC₅₀ values for the parent compounds against poxviruses from a single comparative in vitro study were not available in the searched literature. The table includes data on derivatives to illustrate the activity spectrum of the isatin-β-thiosemicarbazone scaffold.
A significant in vivo study directly compared the efficacy of this compound (referred to as marboran) and Isatin-β-thiosemicarbazone (IBT) in a mouse model.
Table 2: In Vivo Efficacy of this compound vs. Isatin-β-thiosemicarbazone in Mice [1]
| Virus | Compound | Dosage (mg/kg/day) | Administration Route | Outcome |
| Vaccinia Virus (VV) | This compound | 3, 10, 30 | Intraperitoneal | Highly effective at preventing mortality, even with delayed treatment (up to 72h post-infection). |
| IBT | 3, 10, 30 | Intraperitoneal | Highly effective at preventing mortality, even with delayed treatment (up to 72h post-infection). | |
| Cowpox Virus (CV) | This compound | 3, 10, 30 | Intraperitoneal | Ineffective in preventing mortality. |
| IBT | 3, 10, 30 | Intraperitoneal | Ineffective in preventing mortality. |
This in vivo data suggests that while both compounds are highly effective against Vaccinia Virus, their efficacy does not extend to Cowpox Virus under the tested conditions.[1]
Mechanism of Action
Both this compound and Isatin-β-thiosemicarbazone exert their antiviral effects by inhibiting viral mRNA and protein synthesis.[4] The precise molecular target is not fully elucidated but is believed to be a late-stage event in the viral replication cycle. The proposed mechanism involves the disruption of the formation or function of viral factories, the sites of viral replication and assembly within the host cell. This inhibition prevents the translation of late viral mRNAs, which are essential for the production of structural proteins required for the assembly of new virions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these antiviral agents are provided below.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.
Protocol:
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound or Isatin-β-thiosemicarbazone) in a suitable cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus (e.g., 100 plaque-forming units per well) in the presence of the various concentrations of the test compound. A virus-only control (no compound) is also included.
-
Incubation: After an adsorption period (typically 1-2 hours), the virus-compound mixture is removed.
-
Overlay: The cell monolayer is then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques).
-
Staining and Counting: After a suitable incubation period to allow for plaque formation (typically 2-3 days), the cells are fixed and stained (e.g., with crystal violet). The plaques are then counted for each compound concentration.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious virus particles.
Protocol:
-
Cell Infection: Infect a confluent monolayer of host cells with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.
-
Compound Treatment: After the virus adsorption period, the inoculum is removed, and fresh medium containing serial dilutions of the test compound is added.
-
Incubation: The infected cells are incubated for a full viral replication cycle (e.g., 24-48 hours) to allow for the production of new virus particles.
-
Virus Harvest: At the end of the incubation period, the cells and supernatant are harvested. The cells are typically subjected to freeze-thaw cycles to release intracellular virions.
-
Titration of Progeny Virus: The harvested virus is then serially diluted and titrated on fresh cell monolayers using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay to determine the viral titer.
-
Data Analysis: The viral titers from the compound-treated samples are compared to the titer from the untreated virus control. The EC₅₀ or EC₉₀ (the concentration that inhibits virus yield by 50% or 90%) is then calculated.[5][6]
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Exposure: Add serial dilutions of the test compound to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7][8]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable, metabolically active cells. The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is then determined.[7][8]
Conclusion
Both this compound and its parent compound, Isatin-β-thiosemicarbazone, have demonstrated significant antiviral activity, particularly against vaccinia virus in vivo. Their mechanism of action, involving the inhibition of viral mRNA and protein synthesis, makes them interesting candidates for antiviral research. However, the lack of efficacy against cowpox virus in the described in vivo model raises questions about their broad-spectrum potential against other orthopoxviruses. Further head-to-head in vitro studies are necessary to provide a more comprehensive quantitative comparison of their antiviral potency and selectivity. The isatin-β-thiosemicarbazone scaffold continues to be a promising starting point for the development of new antiviral agents, as evidenced by the diverse activities of its derivatives.
References
- 1. In vitro and in vivo evaluation of isatin-beta-thiosemicarbazone and marboran against vaccinia and cowpox virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin-β-thiosemicarbazones as potent herpes simplex virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metisazone - Wikipedia [en.wikipedia.org]
- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methisazone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Methisazone, an antiviral compound belonging to the thiosemicarbazone class, requires careful management as a hazardous chemical waste due to its potential health risks. This guide provides essential, step-by-step procedures for its safe disposal in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS). This compound is harmful if swallowed, may cause allergic skin reactions, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[2]
-
Hand Protection: Use compatible protective gloves.[2]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.[2]
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust formation.[2]
Handling:
-
Avoid all personal contact, inhalation, and ingestion.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Prevent the formation of dust and aerosols.[2]
Step-by-Step Disposal Protocol for this compound
Currently, there are no specific published protocols for the chemical neutralization or degradation of this compound. Therefore, it must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program. Do not dispose of this compound down the drain or in regular trash.[1][3]
Procedure for this compound Waste (Solid, Liquid, and Contaminated Materials):
-
Designate as Waste: A chemical is considered waste once it is no longer intended for use.[1] This includes expired material, unused stock solutions, and contaminated labware.
-
Select a Proper Waste Container:
-
Label the Waste Container:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label provided by your EHS office.[1][3]
-
Clearly write the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[1][3]
-
For solutions, list all constituents and their approximate percentages.
-
Fill in all other required information on the label, including the date of generation, the laboratory or room number, and the Principal Investigator's name and contact information.[3]
-
-
Segregate and Store the Waste:
-
Store the this compound waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[4][5]
-
Keep the container closed at all times, except when adding waste.[1][4]
-
Segregate this compound waste from other incompatible waste streams. For example, store it separately from acids and bases.[5]
-
It is advisable to use secondary containment (e.g., a plastic tub) to catch any potential leaks.[1]
-
-
Arrange for Disposal:
-
Accumulate waste according to the limits set by regulations (see table below).
-
Once the container is full or you are ready for a pickup, contact your institution's EHS office to schedule a collection.[3][4]
-
EHS personnel will transport the waste for final disposal, which is typically high-temperature incineration conducted by a licensed hazardous waste management vendor.[4][6]
-
Disposal of Empty this compound Containers
Empty containers that once held this compound must also be handled carefully to remove any hazardous residue.
-
Triple-Rinse Procedure:
-
Rinse the empty container three times with a suitable solvent capable of dissolving this compound.[1]
-
Crucially, the rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste. [1] Add it to your this compound liquid waste container.
-
After rinsing with solvent, you may rinse again with water. Let the container air-dry completely, preferably in a fume hood.[1]
-
-
Final Container Disposal:
-
Once triple-rinsed and completely dry, the container is no longer considered hazardous waste.
-
Completely remove or deface the original label with a permanent marker.[2]
-
The clean, dry container may then be disposed of in the regular laboratory trash or recycling receptacles, according to your institutional policy.[2]
-
Quantitative Waste Accumulation Limits
Laboratories must adhere to specific limits for the amount of hazardous waste stored in a Satellite Accumulation Area (SAA). The table below summarizes these common regulatory thresholds.
| Waste Category | Maximum Volume/Weight Limit | Storage Time Limit |
| Total Hazardous Waste | 55 gallons | Up to 12 months, or within 3 calendar days of reaching the 55-gallon limit. |
| Acutely Toxic Waste (P-List) | 1 quart (liquid) or 1 kg (solid) | Up to 12 months, or within 3 calendar days of reaching the 1-quart/1-kg limit. |
Data sourced from UPenn EHRS Guidelines.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
